Rilapladib
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[(2,3-difluorophenyl)methylsulfanyl]-4-oxoquinolin-1-yl]-N-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38F5N3O3S/c1-51-22-21-46-19-17-32(18-20-46)47(24-27-9-11-28(12-10-27)29-13-15-31(16-14-29)40(43,44)45)37(50)25-48-35-8-3-2-6-33(35)36(49)23-38(48)52-26-30-5-4-7-34(41)39(30)42/h2-16,23,32H,17-22,24-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBGCSGCRSCFEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)N(CC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)CN4C5=CC=CC=C5C(=O)C=C4SCC6=C(C(=CC=C6)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38F5N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194281 | |
| Record name | Rilapladib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412950-08-4 | |
| Record name | Rilapladib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=412950-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rilapladib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412950084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilapladib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05119 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rilapladib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RILAPLADIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14CWE893Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rilapladib's Mechanism of Action in Atherosclerosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rilapladib is a selective, orally administered inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis. By targeting Lp-PLA2, this compound aims to mitigate the pro-inflammatory and pro-atherogenic downstream effects of its enzymatic activity within the arterial wall. This technical guide provides a comprehensive overview of the mechanism of action of this compound in atherosclerosis, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to evaluate its efficacy.
Introduction to Lp-PLA2 and its Role in Atherosclerosis
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a calcium-independent serine lipase that circulates in plasma, primarily bound to low-density lipoprotein (LDL) cholesterol.[1] Within the arterial intima, LDL particles can become oxidized (oxLDL), a key initiating event in atherogenesis. Lp-PLA2 preferentially hydrolyzes oxidized phospholipids on the surface of these oxLDL particles, generating two key pro-inflammatory mediators: lysophosphatidylcholine (Lyso-PC) and oxidized nonesterified fatty acids (ox-NEFAs).[2]
These products contribute to multiple stages of atherosclerotic plaque development and destabilization through various mechanisms:
-
Monocyte Chemoattraction and Macrophage Activation: Lyso-PC is a potent chemoattractant for monocytes, recruiting them to the arterial intima where they differentiate into macrophages.[3]
-
Foam Cell Formation: Macrophages internalize oxLDL, becoming lipid-laden foam cells, a hallmark of early atherosclerotic lesions.[4]
-
Induction of Apoptosis: Lyso-PC and ox-NEFAs can induce apoptosis in macrophages and smooth muscle cells, contributing to the formation of a necrotic core within the plaque.[2]
-
Endothelial Dysfunction: These mediators can impair endothelial function, further promoting the inflammatory cascade.
-
Plaque Instability: The accumulation of inflammatory cells, foam cells, and a necrotic core, coupled with the degradation of the fibrous cap, leads to plaque instability and an increased risk of rupture, which can trigger acute cardiovascular events such as myocardial infarction and stroke.[2]
This compound's Core Mechanism: Inhibition of Lp-PLA2
This compound is a small molecule inhibitor that specifically targets the enzymatic activity of Lp-PLA2.[5] By binding to the active site of the enzyme, this compound prevents the hydrolysis of oxidized phospholipids, thereby reducing the production of Lyso-PC and ox-NEFAs.[5] This targeted inhibition is hypothesized to interrupt the inflammatory cascade at a critical point, leading to a reduction in plaque inflammation and potentially promoting plaque stability.
dot
Figure 1: this compound's inhibition of the Lp-PLA2 signaling pathway in atherosclerosis.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound and its structural analog, Darapladib, has been evaluated in numerous preclinical and clinical trials. The following tables summarize key quantitative findings from these studies.
Table 1: Lp-PLA2 Inhibition
| Compound | Study | Dose | Duration | Lp-PLA2 Inhibition (%) | Reference |
| This compound | Phase I | 250 mg daily | 14 days | ~96% | [6] |
| Darapladib | Phase II | 160 mg daily | 12 weeks | ~66% | [7] |
| Darapladib | IBIS-2 | 160 mg daily | 12 months | 59% | [8] |
Table 2: Effects on Inflammatory Biomarkers
| Compound | Study | Dose | Duration | Biomarker | Change | p-value | Reference |
| Darapladib | Phase II | 160 mg daily | 12 weeks | IL-6 | -12.3% | 0.028 | [7] |
| Darapladib | Phase II | 160 mg daily | 12 weeks | hs-CRP | -13.0% | 0.15 | [7] |
| Darapladib | STABILITY | 160 mg daily | Median 3.7 years | hs-CRP | No significant change | N/A | [9] |
Table 3: Effects on Plaque Composition and Volume (Imaging Studies)
| Compound | Study | Imaging Modality | Endpoint | Result | p-value | Reference |
| This compound | NCT00695305 | FDG-PET/CT | Plaque Inflammation (TBR) | No significant difference vs. placebo | N/A | [5] |
| Darapladib | IBIS-2 | IVUS-VH | Necrotic Core Volume | Halted progression vs. placebo | 0.012 | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and other Lp-PLA2 inhibitors.
Measurement of Lp-PLA2 Activity (PLAC® Test)
The PLAC® Test is a colorimetric enzymatic assay used for the quantitative determination of Lp-PLA2 activity in serum or plasma.
-
Principle: The assay utilizes a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine. Lp-PLA2 hydrolyzes this substrate at the sn-2 position, releasing 4-nitrophenol, a colored product. The rate of 4-nitrophenol formation is directly proportional to the Lp-PLA2 activity in the sample.[3]
-
Procedure:
-
Sample Collection and Preparation: Serum or EDTA plasma is collected from the patient. Samples should be separated from cells promptly.[10]
-
Assay Reaction: A defined volume of the sample is incubated with the substrate solution in a temperature-controlled cuvette of an automated clinical chemistry analyzer.
-
Detection: The change in absorbance at 405 nm is monitored spectrophotometrically over a specific time interval.[3]
-
Quantification: The rate of change in absorbance is used to calculate the Lp-PLA2 activity, typically expressed in nmol/min/mL. A standard curve is generated using calibrators with known Lp-PLA2 activity.[3]
-
dot
Figure 2: Workflow for the measurement of Lp-PLA2 activity using the PLAC® Test.
Assessment of Plaque Inflammation using 18F-FDG PET/CT
18F-Fluorodeoxyglucose (FDG) Positron Emission Tomography/Computed Tomography (PET/CT) is a non-invasive imaging technique used to assess metabolic activity, which is elevated in inflamed atherosclerotic plaques due to high glucose uptake by macrophages.
-
Patient Preparation:
-
Fasting for at least 6 hours prior to the scan to minimize background glucose levels.
-
A low-carbohydrate, high-fat diet the day before the scan can help suppress myocardial FDG uptake, improving visualization of coronary plaques.
-
-
Image Acquisition:
-
Intravenous injection of 18F-FDG (typically 5 MBq/kg).
-
An uptake period of 60-90 minutes.
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
A PET scan is acquired over the region of interest (e.g., carotid arteries).
-
-
Image Analysis:
-
PET and CT images are co-registered.
-
Regions of interest (ROIs) are drawn around the atherosclerotic plaques identified on the CT images.
-
The maximum standardized uptake value (SUVmax) within the plaque ROI is determined.
-
To correct for background blood pool activity, the SUVmax of the plaque is divided by the mean SUV of the blood pool (e.g., in the jugular vein) to calculate the target-to-background ratio (TBR).[5]
-
dot
Figure 3: Experimental workflow for assessing plaque inflammation using 18F-FDG PET/CT.
Characterization of Plaque Composition using IVUS-VH
Intravascular Ultrasound with Virtual Histology (IVUS-VH) is an invasive imaging modality that provides detailed information on the composition of atherosclerotic plaques.
-
Procedure:
-
Image Analysis:
-
The raw radiofrequency ultrasound data is analyzed using a proprietary algorithm to classify plaque into four tissue types: fibrous, fibro-fatty, necrotic core, and dense calcium.[12]
-
The lumen and external elastic membrane borders are manually or semi-automatically traced.
-
The absolute and percentage volumes of each plaque component, particularly the necrotic core, are quantified for a defined segment of the artery.[12]
-
Quantification of Lysophosphatidylcholine (Lyso-PC) and Oxidized Non-Esterified Fatty Acids (ox-NEFAs)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard for the sensitive and specific quantification of lipid species like Lyso-PC and ox-NEFAs in biological samples.
-
Sample Preparation:
-
Lipids are extracted from plasma or serum using a solvent system (e.g., Folch or Bligh-Dyer method).
-
Internal standards (deuterated or 13C-labeled analogues of the target lipids) are added for accurate quantification.
-
-
LC-MS/MS Analysis:
-
The lipid extract is injected into a liquid chromatography system for separation of the different lipid species.
-
The separated lipids are then introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target analyte and its internal standard are monitored.[13]
-
-
Data Analysis:
-
The peak areas of the target analytes and their corresponding internal standards are integrated.
-
The concentration of each lipid species is calculated based on the ratio of its peak area to that of its internal standard and a calibration curve generated with known concentrations of authentic standards.[13]
-
Conclusion
This compound represents a targeted therapeutic approach to atherosclerosis by inhibiting the enzymatic activity of Lp-PLA2. This mechanism aims to reduce the production of pro-inflammatory and pro-atherogenic mediators, Lyso-PC and ox-NEFAs, thereby mitigating plaque inflammation and potentially enhancing plaque stability. While preclinical and early-phase clinical studies have demonstrated effective Lp-PLA2 inhibition and some favorable effects on biomarkers and plaque composition, larger clinical outcome trials with the related compound Darapladib (STABILITY and SOLID-TIMI 52) did not show a significant reduction in major adverse cardiovascular events.[14] Further research is warranted to fully elucidate the therapeutic potential of Lp-PLA2 inhibition in specific patient populations and at different stages of atherosclerotic disease. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other modulators of vascular inflammation.
References
- 1. Inflammatory Biomarkers Interleukin-6 and C-Reactive Protein and Outcomes in Stable Coronary Heart Disease: Experiences From the STABILITY (Stabilization of Atherosclerotic Plaque by Initiation of Darapladib Therapy) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. scribd.com [scribd.com]
- 4. A new method to measure necrotic core and calcium content in coronary plaques using intravascular ultrasound radiofrequency-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials | PLOS One [journals.plos.org]
- 7. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrated Biomarker and Imaging Study-2 - American College of Cardiology [acc.org]
- 9. ahajournals.org [ahajournals.org]
- 10. labcorp.com [labcorp.com]
- 11. ahajournals.org [ahajournals.org]
- 12. A new method to measure necrotic core and calcium content in coronary plaques using intravascular ultrasound radiofrequency-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. STABILITY and SOLID-TIMI 52: Lipoprotein associated phospholipase A2 (Lp-PLA2) as a biomarker or risk factor for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Rilapladib: A Technical Guide to a Selective Lp-PLA2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase that plays a significant role in vascular inflammation and the pathogenesis of atherosclerosis.[1][2] Secreted predominantly by inflammatory cells like macrophages, T-cells, and mast cells, Lp-PLA2 circulates in plasma primarily bound to low-density lipoprotein (LDL).[1][3] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic mediators such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (ox-FA).[1] These products promote endothelial dysfunction, inflammation, and the formation of unstable atherosclerotic plaques.[1][4]
Given its central role in atherogenesis, Lp-PLA2 has emerged as a compelling therapeutic target. Rilapladib (formerly SB-659032) is a potent and selective inhibitor of the Lp-PLA2 enzyme.[5][6] It was developed to interrupt the inflammatory cascade mediated by Lp-PLA2, with initial investigations focused on atherosclerosis and subsequent exploration into other conditions with inflammatory components, such as Alzheimer's disease.[7][8][9] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Compound Profile and Mechanism of Action
This compound is a small molecule inhibitor designed for high-affinity, selective binding to Lp-PLA2.[7] Its chemical and pharmacological properties are detailed below.
Table 1: this compound Compound Profile
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2-[2-[(2,3-difluorophenyl)methylsulfanyl]-4-oxoquinolin-1-yl]-N-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | [10] |
| Chemical Formula | C40H38F5N3O3S | [8][10][11] |
| Molecular Weight | 735.81 g/mol | [8][11] |
| CAS Number | 412950-08-4 | [8] |
| IC50 (Lp-PLA2) | 230 pM | [5][6] |
| IC50 (rhLp-PLA2) | 3 nM | [12] |
| IC50 (plasma Lp-PLA2) | 9 nM |[12] |
This compound's primary mechanism of action is the direct inhibition of the Lp-PLA2 enzyme, thereby preventing the hydrolysis of oxidized phospholipids.[7] By blocking this catalytic activity, this compound is expected to reduce the downstream production of Lyso-PC and other inflammatory mediators, thus mitigating vascular inflammation and potentially slowing the progression of atherosclerosis.[7]
Lp-PLA2 Signaling Pathway and this compound Intervention
The pro-inflammatory cascade initiated by Lp-PLA2 is a key driver in the development and progression of atherosclerotic plaques. The enzyme's activity within the arterial intima leads to a self-perpetuating cycle of inflammation and lipid accumulation.
Caption: Lp-PLA2 pro-inflammatory signaling pathway in atherosclerosis.
Pharmacokinetics and Pharmacodynamics
Studies in human subjects have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound, demonstrating its ability to achieve substantial and sustained inhibition of its target enzyme.
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Finding | Study Population | Reference |
|---|---|---|---|
| Plasma Lp-PLA2 Inhibition | ~80% reduction in plasma Lp-PLA2 activity | Subjects with possible mild Alzheimer's Disease | [13] |
| Metabolite Exposure | Mean plasma exposure to SB-664601 (major metabolite) was ~16% of this compound | Subjects with possible mild Alzheimer's Disease | [13] |
| Platelet Aggregation | No demonstrable effect on platelet aggregation induced by ADP, collagen, or PAF | In vitro human plasma samples | [14] |
| Lp-PLA2 Inhibition (vs. Placebo) | 21.7%–23.8% inhibition persisted 3 weeks after the final dose | Healthy Volunteers |[14] |
Clinical Evidence
This compound has been evaluated in clinical trials for both atherosclerosis and Alzheimer's disease, with mixed but informative results.
Atherosclerosis
While large-scale Phase III trials for this compound in atherosclerosis are not as extensively documented as for its counterpart, darapladib, earlier phase studies aimed to establish its safety and effect on biomarkers of inflammation and plaque composition.
Table 3: Summary of a Key Imaging Study in Atherosclerosis (NCT00695305)
| Parameter | Description |
|---|---|
| Study Title | An Imaging Study in Patients With Atherosclerosis Taking this compound or Placebo for 12 Weeks |
| Phase | Phase 2 |
| Design | Randomized, double-blind, placebo-controlled, parallel-group study |
| Population | 50-80 years old with documented atherosclerotic vascular disease and evidence of plaque inflammation |
| Intervention | This compound or placebo once daily for 12 weeks |
| Primary Objectives | To examine the safety, tolerability, and effects of this compound on plasma Lp-PLA2 activity, plaque inflammation, and Platelet-Activating Factor (PAF) |
| Key Inclusion Criteria | Documented atherosclerotic disease (e.g., prior MI, revascularization), stable for ≥6 months; carotid or aortic plaque inflammation (TBR ≥ 1.6); stable statin dose |
| Key Exclusion Criteria | History of malignancy, glaucoma, life-threatening condition other than vascular disease, QTc interval ≥450msec, prior exposure to this compound |
Reference:[15]
Although the specific results of this imaging study are not detailed in the provided search results, the failure of the related Lp-PLA2 inhibitor, darapladib, in large Phase III cardiovascular outcome trials (STABILITY and SOLID-TIMI 52) tempered enthusiasm for this drug class in preventing major adverse cardiac events.[3]
Alzheimer's Disease
A Phase 2a study investigated this compound's potential to modify disease progression in patients with mild Alzheimer's disease (AD) and evidence of cerebrovascular disease, based on preclinical data suggesting a role for Lp-PLA2 in neuroinflammation.
Table 4: Summary of Phase 2a Clinical Trial in Alzheimer's Disease (NCT01428453)
| Parameter | Description |
|---|---|
| Study Title | A Phase 2a Study to Evaluate the Effect of this compound (SB-659032) on Biomarkers Related to the Pathogenesis and Progression of Alzheimer's Disease |
| Population | 124 subjects with possible mild AD and neuroimaging evidence of cerebrovascular disease, on stable background AD therapy |
| Design | Randomized, double-blind, placebo-controlled, parallel-group, 24-week study |
| Intervention | This compound 250 mg once daily vs. Placebo |
| Primary Endpoints | Change from baseline in CSF Aβ1–42; Change from baseline in CogState executive function/working memory (EF/WM) composite score |
| Key Results | |
| Safety | Well tolerated with no significant safety concerns.[13][16] |
| EF/WM Composite Score | Statistically significant improvement vs. placebo (effect size, 0.45; P = .026).[13][16] |
| CSF Aβ1–42 | No significant difference between groups (P = .133).[13][16] |
| Other Biomarkers | Preliminary evidence of effects on albumin quotient, tau/P-tau, and neurofilament light chain.[13][16] |
These findings provided initial evidence that Lp-PLA2 inhibition could be a novel therapeutic avenue for dementia, potentially through mechanisms independent of direct amyloid-beta clearance.[16]
Experimental Protocols
Measurement of Lp-PLA2 Activity
A common method for quantifying Lp-PLA2 activity in plasma or serum samples involves a colorimetric assay using a synthetic substrate that releases a chromogen upon hydrolysis.
Protocol: Thio-PAF Acetylhydrolase Assay
-
Principle: This assay utilizes 2-thio-PAF as a substrate. The hydrolysis of the acetyl group at the sn-2 position by Lp-PLA2 releases a free thiol group. This thiol group reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance.[19][20][21]
-
Reagents:
-
Sample (e.g., 10 µL of plasma or serum)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
EGTA (to chelate Ca2+ and inhibit Ca2+-dependent PLAs)
-
DTNB solution
-
Substrate solution (2-thio-PAF)
-
-
Procedure:
-
Pipette 10 µL of the plasma sample into a 96-well plate.
-
Add assay buffer containing EGTA and DTNB to the well.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow any free thiols in the sample to react with DTNB.[19]
-
Initiate the reaction by adding the 2-thio-PAF substrate solution.
-
Immediately place the plate in a microplate reader set to measure absorbance at 414 nm.
-
Read the absorbance kinetically (e.g., once every minute) for a set duration.
-
The rate of change in absorbance (ΔA/min) is directly proportional to the Lp-PLA2 activity in the sample.
-
Caption: Experimental workflow for measuring Lp-PLA2 activity.
Clinical Trial Methodology: Phase 2a in Alzheimer's Disease
The design of the NCT01428453 study provides a template for evaluating a peripherally-acting anti-inflammatory agent in a neurodegenerative disease.
Protocol: Randomized Controlled Trial Design
-
Screening Phase (approx. 4 weeks):
-
Assess potential subjects against inclusion/exclusion criteria.
-
Inclusion: Mild AD diagnosis, neuroimaging evidence of cerebrovascular disease, stable AD therapy (AChEI and/or memantine), MMSE score 20-26.[13][17]
-
Perform baseline cognitive assessments (e.g., CogState battery).
-
Collect baseline blood and cerebrospinal fluid (CSF) samples via lumbar puncture.[17]
-
-
Randomization:
-
Eligible subjects are randomized in a 1:1 ratio using a double-blind procedure.
-
Group 1: this compound (250 mg, oral, once daily).
-
Group 2: Matching Placebo (oral, once daily).
-
-
Treatment Phase (24 weeks):
-
Subjects self-administer the investigational product daily.
-
Clinic visits are scheduled at weeks 1, 4, 8, 12, 16, 20, and 24.
-
Monitor safety and tolerability via adverse event reporting, vital signs, ECGs, and laboratory tests.
-
Repeat cognitive assessments at weeks 12 and 24.
-
Collect blood samples for PK/PD analysis at various time points.
-
At week 24, repeat the lumbar puncture to collect end-of-treatment CSF samples.
-
-
Follow-up Phase (2 weeks):
-
A final follow-up visit occurs approximately 2 weeks after the last dose to assess for any delayed adverse events.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayo.edu [mayo.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medkoo.com [medkoo.com]
- 9. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]GSK2647544 in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C40H38F5N3O3S | CID 9918381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials | PLOS One [journals.plos.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. cogstate.com [cogstate.com]
- 19. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
Rilapladib's role in neuroinflammation and Alzheimer's disease
An In-Depth Technical Guide to Rilapladib: Targeting Neuroinflammation in Alzheimer's Disease
Executive Summary
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to progressive cognitive decline. A growing body of evidence implicates neuroinflammation and cerebrovascular dysfunction as key drivers of AD pathogenesis. Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a critical enzyme in mediating vascular inflammation. This technical guide provides a comprehensive overview of this compound, a potent and selective Lp-PLA2 inhibitor, and its role as a potential therapeutic agent for Alzheimer's disease. We detail the underlying mechanism of action, synthesize key preclinical and clinical findings, and provide detailed experimental protocols to support future research and development.
The Role of Lp-PLA2 in Neuroinflammation and AD
Lp-PLA2 is a calcium-independent phospholipase primarily produced by inflammatory cells such as macrophages, T lymphocytes, and mast cells[1]. It circulates in plasma predominantly bound to low-density lipoprotein (LDL)[1]. The enzyme exhibits substrate specificity for oxidized phospholipids within LDL particles, hydrolyzing them to produce lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids[1].
These products are potent pro-inflammatory mediators. Lyso-PC, in particular, has been shown to be a mediator of inflammatory stress on brain microvascular endothelial cells (BMECs), which form the blood-brain barrier (BBB)[1]. Elevated levels of lyso-PC can increase the permeability of the BBB, leading to the extravasation of plasma components into the brain parenchyma, promoting neuroinflammation, and potentially impairing the clearance of toxic metabolites like Aβ[1]. Epidemiological studies have found that higher levels of Lp-PLA2 mass and activity are independently associated with an increased risk of dementia and Alzheimer's disease[2].
This compound: Mechanism of Action
This compound (SB-659032) is a potent, selective, and reversible inhibitor of the Lp-PLA2 enzyme. The central hypothesis for its therapeutic effect in Alzheimer's disease is that by inhibiting Lp-PLA2 activity in the periphery, this compound reduces the systemic production of lyso-PC and other pro-inflammatory mediators. This is theorized to restore or maintain the integrity of the BBB, thereby mitigating neuroinflammation and its downstream pathological consequences, including neuronal toxicity and reduced Aβ clearance[1]. Notably, preclinical data suggest that this compound is not brain-penetrant, indicating its primary site of action is in the systemic circulation[1].
Signaling Pathways in Lp-PLA2-Mediated Neuroinflammation
The pro-inflammatory effects of the Lp-PLA2 product, lysophosphatidylcholine (lyso-PC), on brain endothelial cells are mediated by several interconnected signaling pathways. These pathways converge to increase endothelial permeability and promote an inflammatory state.
References
- 1. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetes and hypercholesterolemia increase blood-brain barrier permeability and brain amyloid deposition: beneficial effects of the LpPLA2 inhibitor darapladib - PubMed [pubmed.ncbi.nlm.nih.gov]
Rilapladib: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rilapladib is a selective, small-molecule inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis and neurodegenerative diseases. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanism of action, relevant signaling pathways, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and quantitative data from pivotal studies are presented to facilitate further research and development in this area.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a calcium-independent serine lipase that circulates in plasma, primarily bound to low-density lipoprotein (LDL).[1] It hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators, including lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[1][2] These molecules contribute to endothelial dysfunction, monocyte recruitment, and the formation of foam cells, key events in the development and progression of atherosclerotic plaques.[3][4] Elevated levels of Lp-PLA2 are associated with an increased risk of cardiovascular events.[5][6]
In the central nervous system, Lp-PLA2 is also implicated in neuroinflammation and has been investigated as a potential therapeutic target for Alzheimer's disease.[1][7] this compound (SB-659032) is a potent and selective inhibitor of Lp-PLA2.[1][8] This document details the scientific rationale and available evidence supporting the therapeutic investigation of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of Lp-PLA2. This inhibition reduces the production of lyso-PC and oxNEFAs, thereby attenuating the downstream inflammatory cascade.
Signaling Pathway in Atherosclerosis
In the context of atherosclerosis, the inhibition of Lp-PLA2 by this compound is hypothesized to interrupt the inflammatory cycle within the arterial wall. By reducing the generation of pro-inflammatory lipids, this compound may decrease the recruitment of monocytes and their differentiation into macrophages, inhibit foam cell formation, and potentially stabilize vulnerable atherosclerotic plaques.[2][4][9]
Potential Signaling Pathway in Neuroinflammation
In neurodegenerative conditions such as Alzheimer's disease, Lp-PLA2-mediated inflammation may contribute to blood-brain barrier dysfunction and neuronal damage. This compound, by peripherally reducing pro-inflammatory mediators, is hypothesized to indirectly mitigate neuroinflammation.[1] Furthermore, some evidence suggests a potential link between Lp-PLA2 and the JAK2/STAT3 signaling pathway, which is involved in inflammation and autophagy, though this has been primarily studied in the context of nonalcoholic steatohepatitis.[10]
Quantitative Data from Clinical Trials
Pharmacodynamics: Lp-PLA2 Inhibition
This compound has demonstrated potent inhibition of plasma Lp-PLA2 activity in clinical studies.
| Study Population | This compound Dose | Duration | Lp-PLA2 Activity Reduction (vs. Placebo) | Reference |
| Healthy Adult Men | 250 mg once daily | 14 days | ~90% | [11] |
| Mild Alzheimer's Disease | 250 mg once daily | 24 weeks | ~80% | [1] |
Efficacy in Alzheimer's Disease (NCT01428453)
A Phase 2a study evaluated the effect of this compound in subjects with possible mild Alzheimer's disease and evidence of cerebrovascular disease.[1][12][13]
| Endpoint | This compound (n=61) | Placebo (n=62) | Effect Size (95% CI) | p-value | Reference |
| Change from Baseline in CogState Executive Function/Working Memory (EF/WM) Composite Score at Week 24 | 0.45 (0.055 - 0.84) | 0.026 | [1][12] | ||
| Change from Baseline in CSF Aβ1-42 at Week 24 | 0.133 | [1][12] |
Preliminary evidence also suggested effects on other biomarkers including albumin quotient, tau/P-tau, and neurofilament light chain.[1][12]
Safety and Tolerability (NCT01428453)
This compound was generally well-tolerated in the 24-week Alzheimer's disease study.[1]
| Adverse Event Profile | This compound (n=61) | Placebo (n=62) | Reference |
| Subjects with any on-treatment AE | 64% | 63% | [1] |
| Most common AEs | Similar between groups | Similar between groups | [1] |
| Drug-related AEs | 15% | 15% | [1] |
| Withdrawals due to AEs | 11% (7 subjects) | 3% (2 subjects) | [1] |
Experimental Protocols
Lp-PLA2 Activity Assay
The activity of Lp-PLA2 in plasma or serum is typically measured using a colorimetric enzymatic assay.[14][15][16]
Principle: The assay is based on the hydrolysis of a synthetic substrate, such as 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, by Lp-PLA2. This reaction produces a colored product, 4-nitrophenol, which can be quantified spectrophotometrically.[14]
General Procedure:
-
Sample Collection and Preparation:
-
Assay Reaction:
-
A defined volume of serum is mixed with the substrate solution.
-
The reaction is incubated at a controlled temperature.
-
-
Measurement:
-
The rate of 4-nitrophenol formation is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.[14]
-
-
Quantification:
-
The Lp-PLA2 activity is calculated from the rate of absorbance change and expressed in units such as nmol/min/mL or U/L.[14]
-
Cerebrospinal Fluid (CSF) Biomarker Analysis
Analysis of CSF biomarkers for Alzheimer's disease, such as Aβ1-42, total tau (t-tau), and phosphorylated tau (p-tau), requires standardized pre-analytical procedures and sensitive analytical methods.[17][18][19][20]
Pre-analytical Protocol:
-
Collection: CSF is collected via lumbar puncture.
-
Handling: Use of low-protein-binding tubes is recommended to minimize biomarker adsorption. Samples should be processed (e.g., centrifuged) and stored (typically frozen at -80°C) under standardized conditions to ensure sample integrity.[17]
Analytical Methods:
-
Immunoassays (ELISA): Enzyme-linked immunosorbent assays are commonly used for the quantification of CSF biomarkers. These assays utilize specific antibodies to capture and detect the target analytes.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that can be used as a reference method for the absolute quantification of CSF biomarkers.[18]
References
- 1. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoprotein-associated phospholipase A(2) and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Elevated Lipoprotein-Associated Phospholipase A2 Is Associated With Intracranial Atherosclerosis [frontiersin.org]
- 6. bcbsm.com [bcbsm.com]
- 7. Plasma Lipoprotein-Associated Phospholipase A2 Affects Cognitive Impairment in Patients with Cerebral Microbleeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lp-PLA2 silencing ameliorates inflammation and autophagy in nonalcoholic steatohepatitis through inhibiting the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials | PLOS One [journals.plos.org]
- 12. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 16. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 17. Pre‐analytical protocol for measuring Alzheimer's disease biomarkers in fresh CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CSF Biomarkers for Alzheimer's Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cerebrospinal fluid biomarkers in Alzheimer's disease: Diagnostic accuracy and prediction of dementia - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Rilapladib on Blood-Brain Barrier Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Disruption of this barrier is a key pathological feature in a range of neurological disorders, including Alzheimer's disease, multiple sclerosis, and stroke. Rilapladib, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), has emerged as a therapeutic candidate with the potential to modulate BBB permeability. This technical guide provides an in-depth analysis of the available evidence on the impact of this compound and Lp-PLA2 inhibition on the integrity of the blood-brain barrier.
Mechanism of Action: The Lp-PLA2 Pathway and BBB Integrity
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade. It hydrolyzes oxidized phospholipids, leading to the production of proinflammatory mediators, most notably lysophosphatidylcholine (lysoPC).[1] Elevated levels of lysoPC have been shown to directly increase the permeability of endothelial cells, the fundamental components of the BBB.[1] The proposed mechanism by which this compound influences BBB permeability is through the inhibition of Lp-PLA2, thereby reducing the production of lysoPC and mitigating its detrimental effects on endothelial cell junctions.
Signaling Pathway of Lp-PLA2-Mediated BBB Disruption
The following diagram illustrates the signaling cascade initiated by Lp-PLA2 that ultimately leads to a compromise in BBB integrity. This compound's point of intervention is also highlighted.
Clinical and Preclinical Evidence
This compound Clinical Trial in Alzheimer's Disease
A significant clinical study (NCT01428453) investigated the effects of this compound in subjects with possible mild Alzheimer's disease and evidence of cerebrovascular disease.[1][2] A key exploratory endpoint of this study was the assessment of the albumin quotient (AlbQ), a recognized biomarker for blood-brain barrier integrity. An elevated AlbQ indicates increased passage of albumin from the blood into the cerebrospinal fluid (CSF), signifying a more permeable BBB.
Data Presentation: Albumin Quotient (AlbQ) Changes
| Treatment Group | N | Baseline Mean AlbQ (SD) | Change from Baseline at Week 24 (Mean) | Bayesian Posterior Probability of Treatment Difference |
| This compound (250 mg/day) | 51 | 7.1 (2.4) | -0.1 | ~83% |
| Placebo | 54 | 7.3 (2.8) | +0.4 |
Experimental Protocol: Measurement of Albumin Quotient
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.[2]
-
Participants: 124 subjects with possible mild Alzheimer's disease and neuroimaging evidence of cerebrovascular disease.[2]
-
Intervention: this compound (250 mg once daily) or placebo.[2]
-
Sample Collection: Cerebrospinal fluid (CSF) and serum samples were collected at baseline and at week 24.
-
Analysis: The albumin quotient (AlbQ) was calculated as the ratio of CSF albumin to serum albumin. The change from baseline in AlbQ was the primary outcome for this biomarker assessment.
Darapladib Preclinical Study in a Porcine Model
Darapladib, another potent Lp-PLA2 inhibitor, has been studied in a preclinical model of diabetes and hypercholesterolemia in pigs, conditions known to compromise BBB integrity. This study provides further evidence for the role of Lp-PLA2 in maintaining BBB function.
Data Presentation: Blood-Brain Barrier Permeability to IgG
| Treatment Group | Outcome |
| Diabetic & Hypercholesterolemic (DMHC) Pigs | Increased leakage of microvascular Immunoglobulin G (IgG) into the brain parenchyma. |
| DMHC Pigs + Darapladib | Reduced amount of IgG-immunopositive material that leaked into the brain. |
Experimental Protocol: Assessment of BBB Permeability in a Porcine Model
-
Animal Model: A porcine model of diabetes mellitus and hypercholesterolemia (DMHC).[3]
-
Intervention: Treatment with the Lp-PLA2 inhibitor, darapladib.[3]
-
Endpoint: Blood-brain barrier permeability was assessed using immunoglobulin G (IgG) as a biomarker.[3]
-
Methodology: Brain tissue was examined using immunohistochemistry to detect the presence and extent of IgG leakage from blood vessels into the brain parenchyma. A reduction in IgG extravasation was indicative of improved BBB integrity.[3]
Detailed Signaling and Experimental Workflows
Signaling Pathway of Lysophosphatidylcholine (lysoPC) on Endothelial Tight Junctions
LysoPC, the product of Lp-PLA2 activity, has been demonstrated to directly impact the tight junctions between endothelial cells of the BBB. The following diagram details the intracellular signaling pathways activated by lysoPC that lead to the breakdown of these critical junctions.
Experimental Workflow for Assessing BBB Permeability in the this compound Clinical Trial
The workflow for evaluating the effect of this compound on BBB permeability in the clinical trial is outlined below.
Conclusion
The available evidence suggests that inhibition of Lp-PLA2 by this compound has a beneficial impact on the integrity of the blood-brain barrier. Clinical data, although exploratory, indicates a trend towards the stabilization of BBB permeability in patients with mild Alzheimer's disease and cerebrovascular disease, as measured by the albumin quotient.[1][2] This is supported by preclinical findings with another Lp-PLA2 inhibitor, darapladib, which demonstrated a reduction in BBB leakage in a relevant animal model.[3] The underlying mechanism is likely the reduction of the proinflammatory mediator lysoPC, which has been shown to disrupt endothelial tight junctions through specific signaling pathways. Further research with more direct and quantitative measures of BBB permeability is warranted to fully elucidate the therapeutic potential of this compound in neurological disorders characterized by BBB dysfunction.
References
Rilapladib's pharmacokinetics and pharmacodynamics in preclinical models
An In-depth Technical Guide to the Preclinical Pharmacology of Rilapladib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (SB-659032) is a potent and selective, reversible inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis and neurodegenerative diseases such as Alzheimer's disease.[1][2][3] By blocking Lp-PLA2, this compound prevents the hydrolysis of oxidized phospholipids into pro-inflammatory mediators, lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[3] This guide summarizes the available preclinical pharmacokinetic and pharmacodynamic data for this compound, provides detailed experimental methodologies for key assays, and visualizes the core signaling pathways and experimental workflows. It should be noted that detailed quantitative pharmacokinetic data for this compound in preclinical species is not extensively available in the public domain; therefore, some information is inferred from related compounds or human clinical studies to provide a broader context for researchers.
Mechanism of Action and Signaling Pathway
This compound targets Lp-PLA2, an enzyme primarily secreted by inflammatory cells like macrophages, T-lymphocytes, and mast cells.[2] In circulation, Lp-PLA2 associates with low-density lipoprotein (LDL) particles.[3] During oxidative stress, phospholipids on the surface of LDL become oxidized. Lp-PLA2 specifically cleaves these oxidized phospholipids, generating lyso-PC and oxNEFAs.[3] These products are potent pro-inflammatory mediators that promote endothelial dysfunction, foam cell formation, and the progression of atherosclerotic plaques.[4][5] this compound directly inhibits this enzymatic activity, thereby reducing the production of these inflammatory downstream products.[3]
Pharmacodynamics in Preclinical Models
The primary pharmacodynamic effect of this compound is the dose-dependent inhibition of plasma Lp-PLA2 activity. Preclinical studies have demonstrated that inhibiting this enzyme leads to a reduction in peripheral biomarkers of inflammation.[2] While specific dose-response data for this compound in animal models is limited in published literature, studies on the related Lp-PLA2 inhibitor darapladib and clinical data from this compound trials provide strong evidence of target engagement.
Table 1: Summary of Pharmacodynamic Effects of Lp-PLA2 Inhibition
| Parameter | Species / Model | Treatment | Key Findings | Reference |
|---|---|---|---|---|
| Lp-PLA2 Activity | Human | This compound 250 mg/day for 24 weeks | ~80% reduction in plasma Lp-PLA2 activity. | [2] |
| Inflammation | Nonclinical Models | Lp-PLA2 Inhibition | Reduction in peripheral measures of inflammation. | [2] |
| BBB Integrity | Animal Models | DPT0416 (CNS-penetrant Lp-PLA2 inhibitor) | Improvement in Blood-Brain Barrier (BBB) integrity and reduction in brain inflammation. |[5] |
Pharmacokinetics in Preclinical Models
Table 2: Summary of Available Pharmacokinetic Properties of this compound
| ADME Parameter | Species / Model | Finding / Data | Reference |
|---|---|---|---|
| Absorption | N/A | Oral administration is the route used in clinical studies. | [2] |
| Distribution | Nonclinical Models | This compound is generally not considered to be brain penetrant. | [2] |
| Mice and Rats | A related Lp-PLA2 inhibitor, GSK2647544, showed blood-to-brain (Kp) ratios of 0.4 to 0.75. | [1] | |
| Metabolism | Human | A major metabolite, SB-664601, had plasma exposure of approximately 16% of the parent compound. | [2] |
| Excretion | N/A | Data not publicly available. |[3] |
Experimental Protocols
Measurement of Lp-PLA2 Activity
A common method for determining Lp-PLA2 activity in plasma or serum samples involves a colorimetric assay using a synthetic substrate.
Principle: The assay utilizes 2-thio-Platelet Activating Factor (2-thio-PAF) as a substrate for Lp-PLA2. The hydrolysis of the thioester bond at the sn-2 position by Lp-PLA2 releases a free thiol group. This thiol reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified spectrophotometrically by measuring the change in absorbance at ~414 nm.
Materials:
-
Plasma or serum samples
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.2)
-
EGTA (e.g., 1 mmol/L)
-
DTNB solution (e.g., 2 mmol/L)
-
2-thio-PAF substrate solution (e.g., 50 µmol/L)
-
96-well microplate
-
Plate reader capable of kinetic measurements at 414 nm
Procedure:
-
Sample Preparation: Collect blood in appropriate tubes (e.g., EDTA for plasma) and centrifuge to separate plasma/serum. Store samples at -80°C until analysis.
-
Reaction Setup: In each well of a 96-well plate, add the following:
-
10 µL of plasma/serum sample.
-
A mixture containing Tris-HCl buffer, EGTA, and DTNB.
-
-
Pre-incubation: Incubate the plate at room temperature for approximately 30 minutes. This step allows any free thiols in the sample to react with DTNB.
-
Initiate Reaction: Add the 2-thio-PAF substrate solution to each well to start the enzymatic reaction. The total volume is typically around 200 µL.
-
Kinetic Measurement: Immediately place the plate in a plate reader pre-set to 37°C. Measure the absorbance at 414 nm every minute for a defined period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the Lp-PLA2 activity from the rate of change in absorbance per minute (Vmax) using a molar extinction coefficient for 5-thio-2-nitrobenzoic acid. Activity is typically expressed as µmol/min/mL.
In Vivo Efficacy Study Workflow (Atherosclerosis Model)
The following workflow describes a typical preclinical study to evaluate the efficacy of an Lp-PLA2 inhibitor in a genetically modified mouse model of atherosclerosis, such as the ApoE-deficient mouse.
Conclusion
This compound is a well-characterized inhibitor of the Lp-PLA2 enzyme, a key player in vascular and potentially neuro-inflammation. Pharmacodynamic studies confirm its ability to robustly inhibit plasma Lp-PLA2 activity. However, the publicly available information on its preclinical pharmacokinetics—including absorption, distribution, metabolism, and excretion—is limited. This data gap makes direct translation of dose and exposure from preclinical models to clinical scenarios challenging based solely on public information. Researchers aiming to work with this compound or similar molecules should consider conducting initial pharmacokinetic studies in their chosen preclinical model to establish a clear relationship between the administered dose, systemic exposure, and the desired pharmacodynamic effect of Lp-PLA2 inhibition. The protocols and workflows described herein provide a foundational framework for such investigations.
References
- 1. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]GSK2647544 in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. DP Tech Nominates CNS Penetrable Lp-PLA2 Inhibitor for Alzheimer's [synapse.patsnap.com]
- 5. DP Technology Announces Nomination of Development Candidate, a CNS Penetrable Lp-PLA2 Inhibitor for Alzheimer's Disease [prnewswire.com]
The Discovery and Development of Rilapladib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilapladib is a selective, orally administered inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis and neurodegenerative diseases.[1][2] Developed through a collaboration between Human Genome Sciences and GlaxoSmithKline, this compound represents a therapeutic strategy targeting vascular inflammation.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound, with a focus on the underlying scientific data and experimental methodologies.
The Role of Lp-PLA2 in Disease Pathophysiology
Lp-PLA2 is a calcium-independent serine lipase that circulates in plasma primarily bound to low-density lipoprotein (LDL).[3][4] It is produced by inflammatory cells, including macrophages, T-lymphocytes, and mast cells.[1] The enzyme's primary substrate is oxidized phospholipids within LDL particles.[3] Hydrolysis of these oxidized phospholipids by Lp-PLA2 generates two key pro-inflammatory mediators: lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[1][3] These molecules contribute to the inflammatory cascade within the arterial wall, promoting the development and progression of atherosclerotic plaques.[4] Elevated levels of Lp-PLA2 have been associated with an increased risk of cardiovascular events.[2] More recently, a role for Lp-PLA2 in the pathology of Alzheimer's disease has been investigated, with the hypothesis that systemic inflammation contributes to neurodegeneration.[5][6]
Signaling Pathway of Lp-PLA2-Mediated Inflammation
The following diagram illustrates the central role of Lp-PLA2 in converting oxidized LDL into pro-inflammatory mediators that drive vascular inflammation and atherosclerosis.
Preclinical Development
Specific quantitative data from preclinical studies on this compound are not extensively available in the public domain. The following table summarizes representative data from preclinical studies of a similar Lp-PLA2 inhibitor, darapladib, which provides context for the expected pharmacological profile of this class of drugs.
| Parameter | Species | Model | Treatment | Key Findings | Reference |
| Pharmacodynamics | |||||
| Lp-PLA2 Activity Inhibition | LDLR-deficient mice | Atherosclerosis | 50 mg/kg/day darapladib for 6 weeks | >60% inhibition of serum Lp-PLA2 activity | [7] |
| Inflammatory Biomarkers | LDLR-deficient mice | Atherosclerosis | 50 mg/kg/day darapladib for 6 weeks | Significant reduction in serum hs-CRP and IL-6 levels | [7] |
| Efficacy | |||||
| Atherosclerotic Plaque Area | ApoE-deficient mice | Atherosclerosis | 50 mg/kg/day darapladib for 6 weeks | Significant reduction in atherosclerotic plaque formation | [6] |
Clinical Development of this compound
This compound has been investigated in clinical trials for both cardiovascular disease and Alzheimer's disease. A key study in the development of this compound for neurodegenerative disorders is the Phase 2a clinical trial NCT01428453.
Clinical Trial NCT01428453: A Study in Alzheimer's Disease
This randomized, double-blind, placebo-controlled study evaluated the effect of this compound on cognition and cerebrospinal fluid (CSF) biomarkers in subjects with mild Alzheimer's disease and evidence of cerebrovascular disease.[5][6]
Study Design:
Key Quantitative Results:
| Parameter | This compound (n=61) | Placebo (n=62) | p-value | Reference |
| Primary Endpoints | ||||
| Change from baseline in CogState Executive Function/Working Memory composite score (at week 24) | Statistically significant improvement (Effect size: 0.45) | - | 0.026 | [5][6] |
| Change from baseline in CSF Aβ1-42 (at week 24) | No significant difference | No significant difference | 0.133 | [5][6] |
| Pharmacodynamics | ||||
| Plasma Lp-PLA2 Activity Reduction | ~80% | - | N/A | [8] |
| Safety and Tolerability | ||||
| On-treatment Adverse Events | 64% | 63% | N/A | [6] |
Experimental Protocols
Detailed, proprietary experimental protocols for the this compound clinical trials are not publicly available. However, the following sections describe the principles and general procedures for the key assays used, based on commercially available kits and published methodologies that were likely employed.
Measurement of Lp-PLA2 Activity (PLAC® Test)
The PLAC® Test is an enzymatic assay for the quantitative determination of Lp-PLA2 activity in plasma or serum.
Principle: The assay utilizes a substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, which is hydrolyzed by Lp-PLA2 to produce a colored product, 4-nitrophenol. The rate of color formation is directly proportional to the Lp-PLA2 activity and is measured spectrophotometrically.[9]
General Procedure:
-
Sample Preparation: Serum or EDTA plasma is collected from the patient. Hemolyzed samples are not suitable for this assay.[10]
-
Reagent Preparation: The PLAC® Test kit contains two reagents (R1 and R2). These are typically ready-to-use liquid reagents.
-
Assay Performance:
-
A specific volume of the patient sample is mixed with Reagent 1 in a reaction cuvette.
-
After a brief incubation, Reagent 2 (containing the substrate) is added to initiate the reaction.
-
The change in absorbance is monitored at a specific wavelength (e.g., 410 nm) over a defined period by an automated clinical chemistry analyzer.[9]
-
-
Calibration: A multi-point calibration curve is generated using calibrators with known Lp-PLA2 activity.
-
Calculation: The Lp-PLA2 activity in the patient sample is calculated from the rate of absorbance change by interpolating from the calibration curve. Results are typically expressed in nmol/min/mL.[9]
Cerebrospinal Fluid (CSF) Biomarker Analysis (INNO-BIA AlzBio3)
The INNO-BIA AlzBio3 is a multiplex immunoassay for the quantitative determination of amyloid-beta (1-42) (Aβ1-42), total-tau (t-tau), and phosphorylated-tau (p-tau181) in human CSF. The assay is based on the Luminex xMAP technology.
Principle: The assay employs three distinct sets of fluorescently coded microspheres, each coated with a monoclonal antibody specific for one of the target biomarkers (Aβ1-42, t-tau, or p-tau181). The biomarkers in the CSF sample bind to their respective antibody-coated microspheres. A biotinylated secondary antibody and a streptavidin-phycoerythrin (SAPE) reporter molecule are then added to form a fluorescent complex. The microspheres are analyzed by a Luminex instrument, which identifies the microsphere set (and thus the analyte) and quantifies the fluorescence of the reporter molecule, which is proportional to the concentration of the biomarker.[11]
General Procedure:
-
Sample Collection and Handling: CSF is collected via lumbar puncture. It is critical to use standardized collection and storage procedures to minimize pre-analytical variability.[12]
-
Assay Performance:
-
CSF samples, calibrators, and controls are added to a 96-well plate.
-
The antibody-coated microsphere mixture is added to each well.
-
The plate is incubated to allow for antigen-antibody binding.
-
The microspheres are washed to remove unbound material.
-
The biotinylated secondary antibody mixture is added, followed by another incubation and wash step.
-
Streptavidin-phycoerythrin (SAPE) is added, and the plate is incubated.
-
After a final wash, the microspheres are resuspended in sheath fluid.
-
-
Data Acquisition and Analysis: The plate is read on a Luminex instrument. The median fluorescence intensity (MFI) for each microsphere set in each well is measured. A calibration curve is generated for each analyte, and the concentrations in the unknown samples are calculated.[13]
Conclusion
This compound is a targeted inhibitor of Lp-PLA2 that has shown promise in modulating a key inflammatory pathway implicated in cardiovascular and neurodegenerative diseases. Clinical data, particularly from the NCT01428453 study in Alzheimer's disease, suggest a potential cognitive benefit, although the effects on core Alzheimer's biomarkers were not significant in this initial study.[5][6] The development of this compound highlights the growing interest in the role of vascular inflammation in a range of pathologies. Further research is warranted to fully elucidate the therapeutic potential of Lp-PLA2 inhibition.
References
- 1. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Expression of Lp-PLA2 and Lysophosphatidylcholine in Symptomatic Carotid Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidized phospholipids and lipoprotein-associated phospholipase A2 as important determinants of Lp(a) functionality and pathophysiological role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Lp-PLA2, Lipoprotein-Associated Phospholipase A2, Activity (PLAC) | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 11. Qualification of the analytical and clinical performance of CSF biomarker analyses in ADNI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Summary of dates of CSF Biomarker Analysis | ADNI [adni.loni.usc.edu]
- 13. researchgate.net [researchgate.net]
Rilapladib: An In-Depth Technical Guide to Preliminary In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies on the efficacy of Rilapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The document details the compound's mechanism of action, summarizes key quantitative data from in vitro experiments, outlines relevant experimental protocols, and visualizes complex biological pathways and workflows.
Introduction: this compound and its Therapeutic Target
This compound is a small molecule drug developed as a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis.[1] Lp-PLA2 is predominantly secreted by inflammatory cells such as monocyte-derived macrophages, T lymphocytes, and mast cells.[2][3] It circulates in plasma primarily bound to low-density lipoprotein (LDL).[2][3] Within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic products, notably lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids.[1][4] By inhibiting this enzymatic activity, this compound is hypothesized to reduce inflammation within the vascular wall, thereby preventing the progression of atherosclerosis.[1]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the Lp-PLA2 enzyme. In the context of atherosclerosis, the process begins with the oxidation of LDL particles within the arterial intima. Lp-PLA2 then acts on these oxidized LDL particles, catalyzing the hydrolysis of oxidized phospholipids. This reaction releases lyso-PC, a bioactive lipid that promotes a cascade of inflammatory events, including the recruitment of monocytes and their differentiation into macrophages, and ultimately, the formation of lipid-laden foam cells—a hallmark of early atherosclerotic lesions.[5][6]
This compound's inhibition of Lp-PLA2 is expected to block the production of lyso-PC and other pro-inflammatory mediators, thus interrupting this inflammatory cycle.[1] This targeted action is anticipated to reduce endothelial dysfunction, decrease the recruitment of inflammatory cells, and inhibit the formation of foam cells, thereby slowing the development of atherosclerotic plaques.
Quantitative Data on In Vitro Efficacy
The in vitro efficacy of this compound has been quantified primarily through its potent inhibition of the Lp-PLA2 enzyme and its effects on platelet aggregation.
Table 1: In Vitro Lp-PLA2 Inhibition by this compound
| Parameter | Value | Cell/System Type | Reference |
| IC₅₀ | 230 pM | Human Plasma | [7] |
| Enzyme Activity Reduction | 98% | Human Platelet-Rich Plasma | [7] |
| Mean Lp-PLA₂ Activity (Vehicle) | 27.0 (±2.5) nmol/min/mL | Human Platelet-Rich Plasma | [7] |
| Mean Lp-PLA₂ Activity (this compound) | 0.69 (±0.14) nmol/min/mL | Human Platelet-Rich Plasma | [7] |
Table 2: In Vitro Effect of this compound on Platelet Aggregation
An in vitro study was conducted to assess whether inhibiting Lp-PLA2 with this compound would enhance platelet-activating factor (PAF)-mediated platelet aggregation. The results demonstrated no significant effect on platelet aggregation.[7]
| Agonist | Parameter | Vehicle Control | This compound Treated | p-value | Reference |
| ADP | EC₅₀ | 1.08 µM | 1.05 µM | 0.46 | [7] |
| Collagen | EC₅₀ | 0.25 µg/mL | 0.25 µg/mL | 0.90 | [7] |
| PAF | EC₅₀ | 129.7 nM | 111.6 nM | 0.24 | [7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating in vitro findings. The following sections describe the protocols for key experiments used to evaluate this compound.
Lp-PLA2 Activity Assay
This assay quantifies the enzymatic activity of Lp-PLA2 and its inhibition by compounds like this compound. A common method uses a synthetic substrate that releases a detectable product upon hydrolysis.
Principle: The assay measures the rate of hydrolysis of a substrate, such as [³H]-PAF or 2-thio-PAF, by Lp-PLA2 in a given sample (e.g., human plasma).[7][8] The rate of product formation is proportional to the enzyme's activity.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) or isolated Lp-PLA2 is prepared. For inhibition studies, samples are pre-incubated with this compound or a vehicle control.[7]
-
Reaction Initiation: A substrate solution (e.g., 2-thio-PAF) and a chromogenic reagent (e.g., 5,5′-dithiobis (2-nitrobenzoic acid), DTNB) are added to the sample.[4]
-
Detection: The hydrolysis of 2-thio-PAF by Lp-PLA2 releases a thiol group that reacts with DTNB to produce a yellow-colored product. The change in absorbance is measured over time using a spectrophotometer (plate reader) at 414 nm.[4][8]
-
Calculation: The Lp-PLA2 activity is calculated from the rate of change in absorbance and is typically expressed as nmol of substrate consumed per minute per mL of plasma (nmol/min/mL).[7]
In Vitro Foam Cell Formation Assay
This assay is critical for assessing the anti-atherosclerotic potential of a drug by modeling a key event in plaque development.[9]
Principle: Monocytes are differentiated into macrophages and then incubated with modified lipoproteins (e.g., oxidized LDL) to induce lipid accumulation and transformation into foam cells. The effect of a test compound (this compound) on this process is quantified.[6][10]
Methodology:
-
Cell Culture: Human monocytes (e.g., from THP-1 cell line or primary cells) are cultured and differentiated into macrophages using agents like phorbol 12-myristate 13-acetate (PMA).[6]
-
Drug Treatment: Differentiated macrophages are pre-treated with various concentrations of this compound or a vehicle control for a specified period.
-
Lipid Loading: Cells are then exposed to oxidized LDL (ox-LDL) to induce lipid uptake and foam cell formation.[6]
-
Staining and Visualization: After incubation, cells are fixed and stained with Oil Red O, a lipid-soluble dye that stains intracellular lipid droplets red.[11] Cells are visualized using light microscopy.
-
Quantification: The amount of lipid accumulation can be quantified by eluting the Oil Red O dye from the cells and measuring its absorbance with a spectrophotometer. Alternatively, gene expression of key receptors and transporters involved in cholesterol flux (e.g., CD36, ABCA1, ABCG1) can be measured via RT-PCR or western blot.[6][9]
In Vitro Platelet Aggregation Assay
This assay is used to evaluate the potential for a compound to interfere with normal platelet function, a critical safety assessment.
Principle: Platelet aggregation in a sample of platelet-rich plasma (PRP) is induced by an agonist (e.g., ADP, collagen, or PAF). The change in light transmittance through the sample is measured as platelets aggregate.[7]
Methodology:
-
PRP Preparation: Blood is collected from healthy donors and centrifuged to obtain platelet-rich plasma.[7]
-
Drug Incubation: PRP samples are pre-incubated with this compound or a vehicle control.
-
Aggregation Measurement: The PRP sample is placed in an aggregometer. A baseline light transmittance is established.
-
Agonist Addition: An agonist (e.g., ADP, collagen, or PAF) is added to induce aggregation.
-
Data Recording: As platelets aggregate, the light transmittance through the sample increases. This change is recorded over time to generate an aggregation curve.
-
Analysis: Key parameters, such as maximal aggregation (%) and the concentration of agonist required for 50% maximal aggregation (EC₅₀), are calculated and compared between drug-treated and control samples.[7]
Conclusion
Preliminary in vitro studies demonstrate that this compound is a highly potent inhibitor of the Lp-PLA2 enzyme.[7] Quantitative assays show a near-complete reduction in Lp-PLA2 activity in human plasma at nanomolar concentrations.[7] Importantly, in vitro safety assessments indicate that this potent enzyme inhibition does not significantly alter platelet aggregation in response to various agonists, suggesting a low risk of thrombotic events.[7] While direct in vitro studies on this compound's effect on foam cell formation and specific inflammatory biomarkers are less prevalent in the public domain, its mechanism of action strongly supports its potential to mitigate these key atherogenic processes. The experimental protocols outlined in this guide provide a robust framework for further in vitro investigation into the anti-inflammatory and anti-atherosclerotic efficacy of this compound and other Lp-PLA2 inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]GSK2647544 in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in in vitro Models for Atherosclerosis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An in vitro model of foam cell formation induced by a stretchable microfluidic device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Notes: Rilapladib for Lp-PLA2 Inhibition
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory processes associated with atherosclerosis.[1][2][3] Lp-PLA2 is primarily produced by inflammatory cells such as macrophages, T-cells, and mast cells.[1] It circulates in the plasma mainly bound to low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[2][3] Within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids, generating two pro-inflammatory mediators: lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1][4] These products contribute to endothelial dysfunction, inflammation, and the progression of atherosclerotic plaques.[1][3] Given its role in vascular inflammation, inhibition of Lp-PLA2 presents a promising therapeutic strategy for cardiovascular diseases.
Rilapladib (SB-659032) is a potent and selective small-molecule inhibitor of the Lp-PLA2 enzyme.[5] This document provides detailed protocols for assessing the inhibitory activity of this compound on Lp-PLA2 using a colorimetric-based enzymatic assay.
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Data Presentation
The inhibitory potency of this compound against Lp-PLA2 is typically determined by calculating the half-maximal inhibitory concentration (IC50). The following table summarizes representative data for this compound.
| Compound | Target | Assay Type | Substrate | IC50 (pM) | Reference |
| This compound | Human Lp-PLA2 | Radiometric | [3H]-PAF | 230 | [5] |
| This compound | Recombinant Human Lp-PLA2 | Colorimetric | DNPG | 250 | [6] |
DNPG: 1-decanoyl-2-(4-nitrophenylglutaryl)phosphatidylcholine
Experimental Protocols
This section details a colorimetric assay protocol to determine the inhibitory activity of this compound on Lp-PLA2. This protocol is adapted from commercially available assay kits and published literature.[7][8]
Principle of the Colorimetric Assay
The Lp-PLA2 enzyme hydrolyzes a synthetic substrate, such as 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine or 2-thio Platelet-Activating Factor (2-thio-PAF). The enzymatic reaction yields a chromogenic product that can be quantified by measuring the absorbance at a specific wavelength. The rate of the reaction is proportional to the Lp-PLA2 activity. The inhibitory effect of this compound is determined by measuring the reduction in enzyme activity in the presence of the compound.
Materials and Reagents
-
Recombinant human Lp-PLA2 enzyme
-
This compound
-
Lp-PLA2 substrate (e.g., 2-thio-PAF)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
EGTA
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
DMSO (for dissolving this compound)
Experimental Workflow
Caption: Workflow for the Lp-PLA2 inhibition assay.
Detailed Assay Protocol
-
Reagent Preparation:
-
Prepare Assay Buffer (0.1 M Tris-HCl, pH 7.2 with 1 mM EGTA).
-
Prepare a 2 mM solution of DTNB in the Assay Buffer.
-
Prepare the Lp-PLA2 substrate solution (e.g., 50 µM 2-thio-PAF in Assay Buffer).
-
Prepare a stock solution of recombinant human Lp-PLA2 in Assay Buffer at a concentration that yields a linear reaction rate.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is consistent across all conditions and does not exceed 1%.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add the following in order:
-
10 µL of Assay Buffer
-
10 µL of 2 mM DTNB
-
10 µL of this compound dilution or vehicle (DMSO in Assay Buffer for control wells).
-
10 µL of the diluted Lp-PLA2 enzyme solution.
-
-
Mix gently and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 150 µL of the Lp-PLA2 substrate solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 414 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Conclusion
This application note provides a comprehensive overview and a detailed protocol for evaluating the inhibitory activity of this compound against Lp-PLA2. The provided methodologies and diagrams are intended to guide researchers in accurately assessing the potency of this compound and other potential Lp-PLA2 inhibitors, thereby facilitating drug development efforts targeting vascular inflammation in atherosclerosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials | PLOS One [journals.plos.org]
- 6. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
Application Notes and Protocols for Utilizing Rilapladib in Cell-Based Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilapladib is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of inflammatory diseases such as atherosclerosis.[1][2] Lp-PLA2, secreted primarily by inflammatory cells including macrophages, T lymphocytes, and mast cells, hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL) to produce pro-inflammatory mediators, namely lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[2][3] By inhibiting Lp-PLA2, this compound effectively curtails the production of these inflammatory molecules, offering a targeted approach to mitigating inflammatory responses. These application notes provide detailed protocols for utilizing this compound in established cell-based models of inflammation, facilitating research into its therapeutic potential.
Mechanism of Action
This compound targets and inhibits the enzymatic activity of Lp-PLA2. This inhibition reduces the generation of lyso-PC and oxNEFAs, which are known to promote a cascade of inflammatory events including the expression of adhesion molecules and the production of pro-inflammatory cytokines. The reduction of these mediators is the primary mechanism through which this compound exerts its anti-inflammatory effects.
References
- 1. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPS-induced TNF-α factor mediates pro-inflammatory and pro-fibrogenic pattern in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of LPS-induced TNF-alpha production in macrophages by cAMP is mediated by PKA-AKAP95-p105 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rilapladib Administration in Mouse Models of Atherosclerosis
A notable scarcity of published research specifically detailing the administration of Rilapladib in mouse models of atherosclerosis requires a reliance on data from studies utilizing Darapladib, a structurally related and potent selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The protocols and data presented herein are therefore based on extensive research on Darapladib and are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of Lp-PLA2 inhibition in preclinical atherosclerosis models.
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes that drive the development and progression of atherosclerosis. It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating pro-inflammatory products such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs). These products contribute to endothelial dysfunction, monocyte recruitment, and the formation of foam cells, which are hallmarks of atherosclerotic plaques. This compound, as a selective inhibitor of Lp-PLA2, is being investigated for its potential to mitigate these pro-atherogenic effects.
Core Concepts and Mechanism of Action
This compound is a small molecule inhibitor that specifically targets Lp-PLA2, thereby preventing the generation of inflammatory mediators within the arterial wall.[1] By inhibiting Lp-PLA2, this compound is hypothesized to reduce vascular inflammation, decrease the formation of unstable plaques, and ultimately slow the progression of atherosclerosis. The therapeutic rationale is based on the premise that inhibiting this enzymatic activity will lead to a reduction in the inflammatory burden within atherosclerotic lesions.[2]
Preclinical In Vivo Models of Atherosclerosis
The most commonly utilized mouse models for studying atherosclerosis are the Apolipoprotein E-deficient (ApoE-/-) and the Low-Density Lipoprotein Receptor-deficient (LDLR-/-) mice. Both models develop hypercholesterolemia and atherosclerotic lesions that mimic aspects of human disease, particularly when fed a high-fat or "Western" type diet.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data from studies using the Lp-PLA2 inhibitor Darapladib in mouse models of atherosclerosis. These data provide an indication of the expected outcomes following Lp-PLA2 inhibition.
Table 1: Effects of Darapladib on Atherosclerotic Plaque Area in Mouse Models
| Mouse Model | Diet | Treatment Group | Dose | Duration | Plaque Area Reduction (%) | Reference |
| ApoE-/- | High-Fat Diet | Darapladib | 50 mg/kg/day | 6 weeks | ~31% | [5][6] |
| LDLR-/- | High-Fat Diet | Darapladib | 50 mg/kg/day | 6 weeks | Significant Reduction | [7] |
Table 2: Effects of Darapladib on Plasma Biomarkers in Atherosclerotic Mice
| Mouse Model | Biomarker | Treatment Group | Dose | Duration | Observation | Reference |
| ApoE-/- | Lp-PLA2 Activity | Darapladib | 50 mg/kg/day | 6 weeks | >60% Inhibition | [5] |
| ApoE-/- | hs-CRP | Darapladib | 50 mg/kg/day | 6 weeks | Significantly Reduced | [5] |
| ApoE-/- | IL-6 | Darapladib | 50 mg/kg/day | 6 weeks | Significantly Reduced | [5] |
| LDLR-/- | Lp-PLA2 Activity | Darapladib | 50 mg/kg/day | 6 weeks | >60% Inhibition | [7] |
| LDLR-/- | hs-CRP | Darapladib | 50 mg/kg/day | 6 weeks | Significantly Reduced | [7] |
| LDLR-/- | IL-6 | Darapladib | 50 mg/kg/day | 6 weeks | Significantly Reduced | [7] |
Table 3: Effects of Darapladib on Gene Expression in Aortic Lesions of LDLR-/- Mice
| Gene | Function | Treatment Group | Observation | Reference |
| MCP-1 | Monocyte Chemoattraction | Darapladib | Significantly Reduced | [7] |
| VCAM-1 | Cell Adhesion | Darapladib | Significantly Reduced | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of an Lp-PLA2 inhibitor in mouse models of atherosclerosis, based on published studies with Darapladib.
Protocol 1: Induction of Atherosclerosis in ApoE-/- Mice
-
Animals: Male ApoE-/- mice on a C57BL/6 background, 6-8 weeks of age.
-
Housing: House mice in a temperature and light-controlled environment with ad libitum access to food and water.
-
Diet: Switch mice from a standard chow diet to a high-fat "Western" diet containing 21% fat and 0.15% cholesterol.
-
Duration: Maintain mice on the high-fat diet for a period of 17 weeks to induce the development of significant atherosclerotic plaques.[5]
-
Group Allocation: At the end of the dietary induction period, randomly allocate mice into treatment and vehicle control groups.
Protocol 2: Administration of Lp-PLA2 Inhibitor (Based on Darapladib Studies)
-
Test Article Preparation: Prepare a suspension of the Lp-PLA2 inhibitor (e.g., Darapladib) in a suitable vehicle, such as saline or a 0.5% carboxymethylcellulose solution.
-
Dosage: Based on effective studies with Darapladib, a dose of 50 mg/kg body weight is recommended.[5][7]
-
Administration Route: Administer the drug suspension or vehicle control via oral gavage (p.o.).
-
Frequency: Administer the treatment once daily.
-
Treatment Duration: Continue the treatment for a period of 6 weeks.[5][7]
Protocol 3: Assessment of Atherosclerosis
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Aortic Tree Dissection: Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
En Face Analysis:
-
Clean the aorta of surrounding adipose and connective tissue.
-
Open the aorta longitudinally.
-
Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
Capture high-resolution images of the stained aorta.
-
Quantify the percentage of the total aortic surface area covered by plaques using image analysis software.[6]
-
-
Aortic Root Histology:
-
Embed the aortic root in a suitable medium (e.g., OCT compound).
-
Prepare serial cryosections of the aortic root.
-
Perform histological staining, such as Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome for collagen content, and specific immunohistochemical staining for macrophages (e.g., anti-CD68 or Mac-2).
-
Quantify lesion area, necrotic core size, collagen content, and macrophage infiltration using image analysis software.
-
Protocol 4: Measurement of Plasma Biomarkers
-
Blood Collection: Collect blood samples via cardiac puncture or from the retro-orbital sinus at baseline and at the end of the study.
-
Plasma Separation: Centrifuge the blood to separate the plasma and store at -80°C until analysis.
-
Lp-PLA2 Activity Assay: Measure plasma Lp-PLA2 activity using a commercially available assay kit.
-
Inflammatory Marker Analysis: Quantify the levels of inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) and interleukin-6 (IL-6) using enzyme-linked immunosorbent assay (ELISA) kits.
-
Lipid Profile Analysis: Determine the plasma concentrations of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic assays.
Mandatory Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Darapladib: an emerging therapy for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. A Practical Approach to Using Mice in Atherosclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 7. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rilapladib Formulation in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and in vivo application of Rilapladib, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The protocols outlined below are intended to facilitate preclinical research into the therapeutic potential of this compound in models of atherosclerosis and other inflammatory diseases.
Introduction to this compound
This compound is an investigational small molecule drug that targets Lp-PLA2, an enzyme implicated in the pathogenesis of atherosclerosis and Alzheimer's disease.[1][2] By inhibiting Lp-PLA2, this compound prevents the generation of pro-inflammatory and pro-atherogenic mediators, such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[3] This mechanism of action suggests its potential as a therapeutic agent to reduce vascular inflammation and stabilize atherosclerotic plaques.
Formulation of this compound for In Vivo Administration
Recommended Vehicle:
A commonly used and effective vehicle for oral gavage of hydrophobic compounds in rodents is a suspension in a mixture of Dimethyl Sulfoxide (DMSO) and a suspending agent like Carboxymethylcellulose (CMC).
Preparation Protocol:
-
Initial Solubilization: Dissolve this compound in a minimal amount of DMSO. For instance, a stock solution can be prepared.
-
Suspension: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC-Na) in sterile water.
-
Final Formulation: While vortexing, slowly add the this compound/DMSO stock solution to the 0.5% CMC-Na solution to achieve the desired final concentration. The final concentration of DMSO should be kept to a minimum, ideally below 5-10% of the total volume, to avoid vehicle-induced toxicity.
Example Formulation for a 10 mg/kg Dose in Mice:
-
Assuming an average mouse weight of 25g and a dosing volume of 10 mL/kg (0.25 mL/mouse).
-
Required this compound per mouse: 10 mg/kg * 0.025 kg = 0.25 mg.
-
Required concentration in dosing solution: 0.25 mg / 0.25 mL = 1 mg/mL.
-
To prepare a 10 mL solution:
-
Weigh 10 mg of this compound.
-
Dissolve in 0.5 mL of DMSO.
-
Add this solution dropwise to 9.5 mL of 0.5% CMC-Na while vortexing to create a fine suspension.
-
Note: It is crucial to ensure the suspension is homogenous before each administration. This can be achieved by vortexing the solution immediately prior to drawing it into the dosing syringe.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data for this compound and the related Lp-PLA2 inhibitor, darapladib, from in vivo studies. This information provides a basis for dose selection and expected pharmacodynamic effects.
Table 1: Preclinical In Vivo Data for Lp-PLA2 Inhibitors
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Darapladib | ApoE-/- Mice | 50 mg/kg/day | Oral gavage | Reduced plaque area, decreased macrophage content, increased collagen content in plaques. | N/A |
| Darapladib | T2DM Sprague-Dawley Rats | Not Specified | Oral gavage | Reduced foam cell number and expression of iNOS and ICAM-1 in the aorta. | [4] |
| Darapladib | Angiotensin II-infused Mice | 50 mg/kg/day | Intragastric | Prevented cardiac fibrosis and ventricular hypertrophy, reduced macrophage infiltration. | N/A |
Table 2: Clinical Data for this compound
| Study Population | Dose | Route of Administration | Key Findings | Reference |
| Patients with possible mild Alzheimer's Disease | 250 mg once daily | Oral | Well tolerated; significant improvement in executive function/working memory composite score. | [1][5] |
| Healthy Adult Men | 250 mg once daily | Oral | Reduced plasma Lp-PLA2 activity by ~93-97% at 6 hours post-dose. | [6] |
Experimental Protocols
This section outlines a detailed protocol for a typical in vivo study evaluating the efficacy of this compound in a murine model of atherosclerosis.
Protocol: Evaluation of this compound in an ApoE-/- Mouse Model of Atherosclerosis
1. Animal Model and Husbandry:
-
Strain: Male Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background.
-
Age: 8-12 weeks at the start of the study.
-
Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Acclimate mice to the facility for at least one week before the start of the experiment.
2. Atherosclerosis Induction:
-
Feed all mice a high-fat diet (HFD), typically containing 21% fat and 0.15-1.25% cholesterol, for a period of 8-16 weeks to induce the development of atherosclerotic plaques.
3. Experimental Groups:
-
Vehicle Control Group: Receive the vehicle solution (e.g., 5% DMSO in 0.5% CMC-Na) daily by oral gavage.
-
This compound Treatment Group: Receive this compound suspended in the vehicle at a specified dose (e.g., 10 mg/kg) daily by oral gavage.
-
Positive Control Group (Optional): Receive a compound with known anti-atherosclerotic effects (e.g., a statin) to validate the model.
4. Drug Administration:
-
Administer the vehicle or this compound solution once daily via oral gavage using a 20-22 gauge gavage needle.
-
The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
Continue treatment for a predetermined period, typically 8-12 weeks.
5. In-Life Monitoring:
-
Monitor body weight and food consumption weekly.
-
Observe the general health and behavior of the animals daily.
6. Terminal Procedures and Tissue Collection:
-
At the end of the treatment period, fast the mice overnight.
-
Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Collect blood via cardiac puncture for lipid profile analysis (total cholesterol, triglycerides, LDL, HDL) and measurement of Lp-PLA2 activity.
-
Perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the aorta from the arch to the iliac bifurcation.
7. Atherosclerotic Plaque Analysis:
-
En Face Analysis:
-
Clean the dissected aorta of surrounding adipose and connective tissue.
-
Open the aorta longitudinally and pin it flat on a black wax surface.
-
Stain the aorta with Oil Red O to visualize lipid-rich plaques.
-
Capture high-resolution images of the stained aorta.
-
Quantify the percentage of the aortic surface area covered by plaques using image analysis software (e.g., ImageJ).
-
-
Histological Analysis of the Aortic Root:
-
Embed the proximal portion of the aorta (aortic root) in Optimal Cutting Temperature (OCT) compound and freeze.
-
Prepare serial cryosections (e.g., 10 µm thick).
-
Perform Hematoxylin and Eosin (H&E) staining to visualize the overall plaque morphology and size.
-
Use specific stains or immunohistochemistry to assess plaque composition:
-
Masson's Trichrome: To quantify collagen content (fibrous cap thickness).
-
Mac-2/CD68 Staining: To identify and quantify macrophage infiltration.
-
α-Smooth Muscle Actin (α-SMA) Staining: To assess smooth muscle cell content.
-
-
Quantify the stained areas using image analysis software.
-
8. Statistical Analysis:
-
Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA followed by a post-hoc test).
-
A p-value of <0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Caption: Lp-PLA2 signaling in atherosclerosis.
Experimental Workflow for In Vivo this compound Study
Caption: In vivo experimental workflow.
References
- 1. ahajournals.org [ahajournals.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dosage of Dual-Protein Nutrition Differentially Impacts the Formation of Atherosclerosis in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Rilapladib in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of available data and protocols for the use of Rilapladib (also known as SB-659032), a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), in animal studies. The information is intended to guide researchers in designing preclinical experiments to investigate the therapeutic potential of this compound in relevant disease models.
Introduction
This compound is a potent and selective inhibitor of the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] Lp-PLA2 is implicated in the pathogenesis of atherosclerosis and neuroinflammatory diseases.[3][4][5][6] It hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL), producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[3] By inhibiting Lp-PLA2, this compound is hypothesized to reduce inflammation and mitigate disease progression. While extensive clinical data exists for this compound, specific details from animal studies are less prevalent in publicly available literature. However, data from studies on Darapladib, a similar Lp-PLA2 inhibitor, can provide valuable insights for preclinical study design.
Data Presentation: this compound and Darapladib Dosage in Animal Studies
Due to the limited availability of specific this compound dosage data in animal models, the following table includes information on the related Lp-PLA2 inhibitor, Darapladib, to serve as a reference point for dose selection and study design. Researchers should perform dose-ranging studies to determine the optimal dosage of this compound for their specific animal model and disease indication.
| Compound | Animal Model | Disease Model | Dosage | Route of Administration | Treatment Schedule | Reference |
| This compound | Human | Alzheimer's Disease with Cerebrovascular Disease | 250 mg | Oral | Once daily for 24 weeks | [1][7][8] |
| Darapladib | LDLR-deficient Mice | Atherosclerosis | 50 mg/kg/day | Oral Gavage | Once daily for 6 weeks | [9] |
| Darapladib | Diabetic, Hypercholesterolemic Pigs | Atherosclerosis | Not specified | Not specified | Not specified | Mentioned in[9] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Atherosclerosis
This protocol provides a general framework for assessing the efficacy of this compound in a well-established mouse model of atherosclerosis, such as the LDLR-deficient or ApoE-deficient mouse.
1. Animal Model:
-
Male or female LDLR-deficient (or ApoE-deficient) mice, 8-12 weeks of age.
-
House animals in a temperature and light-controlled environment with ad libitum access to food and water.
2. Diet-Induced Atherosclerosis:
-
Feed mice a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) for a designated period (e.g., 8-16 weeks) to induce atherosclerotic plaque development.
3. This compound Formulation and Administration:
-
Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose or as determined by solubility studies).
-
Dosage: Based on data from the similar compound Darapladib, a starting dose of 50 mg/kg/day can be considered. Dose-ranging studies are recommended.
-
Administration: Administer this compound or vehicle control via oral gavage once daily.
4. Experimental Groups:
-
Group 1 (Control): Vehicle administration.
-
Group 2 (this compound Treatment): this compound at the selected dose.
-
Randomize animals into groups to minimize bias.
5. Treatment Duration:
-
Administer treatment for a period of 6-12 weeks, depending on the study objectives.
6. Outcome Measures:
-
Lp-PLA2 Activity: Measure plasma Lp-PLA2 activity at baseline and at the end of the study to confirm target engagement.
-
Lipid Profile: Analyze plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Atherosclerotic Plaque Analysis:
-
At the end of the study, euthanize mice and perfuse with saline followed by a fixative.
-
Dissect the aorta and aortic root.
-
Quantify plaque area using Oil Red O staining.
-
Perform immunohistochemical analysis of plaques for markers of inflammation (e.g., macrophages), smooth muscle cells, and collagen content.
-
-
Gene Expression Analysis: Analyze the expression of inflammatory genes in aortic tissue via qPCR.
7. Statistical Analysis:
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the outcomes between the control and this compound-treated groups.
Protocol 2: Oral Gavage Procedure for Rodents
This protocol outlines the standard procedure for oral gavage in mice and rats, a common method for administering this compound in preclinical studies.
1. Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge for mice, 16-18 gauge for rats) with a ball tip to prevent injury.[10][11][12][13]
-
Syringe corresponding to the volume to be administered.
-
This compound formulation.
-
Animal scale.
2. Procedure:
-
Animal Restraint:
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the needle.[11]
-
With the animal in a vertical position, gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[10][12]
-
The animal should swallow the tube as it enters the esophagus. Do not force the needle; if resistance is met, withdraw and reinsert.
-
-
Substance Administration:
-
Once the needle is in the correct position, slowly depress the syringe plunger to deliver the this compound formulation.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.[11]
-
Mandatory Visualizations
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Caption: this compound inhibits Lp-PLA2, blocking pro-inflammatory mediator production in atherosclerosis.
Experimental Workflow for this compound Efficacy Study
Caption: Workflow for evaluating this compound's anti-atherosclerotic effects in a mouse model.
References
- 1. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lipoprotein-associated phospholipase A(2) and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translational studies of lipoprotein-associated phospholipase A2 in inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Elevated Lipoprotein-Associated Phospholipase A2 Is Associated With Intracranial Atherosclerosis [frontiersin.org]
- 6. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. instechlabs.com [instechlabs.com]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Rilapladib solubility in DMSO and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilapladib is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory conditions.[1][2] Understanding the solubility of this compound in various solvents is critical for the design and execution of in vitro and in vivo studies, as well as for formulation development. These application notes provide a summary of the known solubility of this compound, detailed protocols for its dissolution and for determining its thermodynamic solubility, and a visualization of its mechanism of action.
Data Presentation: this compound Solubility
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO) and water. For in vivo applications, this compound is often prepared in a co-solvent system, typically with an initial dissolution in DMSO. It is crucial to use newly opened, non-hygroscopic DMSO for optimal dissolution, and sonication may be required to fully dissolve the compound.[3][4]
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 86.67 | 117.79 | Ultrasonic treatment may be necessary. Use of newly opened, non-hygroscopic DMSO is recommended as moisture can affect solubility.[3][4] |
| Water | < 0.1 | Insoluble | This compound is practically insoluble in aqueous solutions.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.25 | ≥ 3.06 | Results in a clear solution.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.25 | 3.06 | Forms a suspended solution; requires sonication.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.25 | ≥ 3.06 | Results in a clear solution.[3] |
Note: The provided data is based on available information and may vary depending on the specific experimental conditions, such as temperature, purity of the compound, and solvent grade.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 735.81 g/mol ), weigh out 0.7358 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator and sonicate for 10-15 minutes. Visually inspect the solution for any remaining particulate matter.[3]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines a general procedure for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent.[5]
Materials:
-
This compound powder
-
Selected organic solvent (e.g., ethanol, methanol, acetone)
-
Glass vials with screw caps
-
Orbital shaker or rotator set in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution has reached saturation.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particles.
-
Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or mM.
Visualizations
Experimental Workflow: Thermodynamic Solubility Determination
Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound inhibits Lp-PLA2, blocking pro-inflammatory lipid production.
References
Rilapladib Preclinical Trials: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed framework for the preclinical evaluation of Rilapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The following sections outline the mechanism of action, detailed experimental protocols for in vitro and in vivo studies, and guidance on data presentation to facilitate the assessment of this compound's therapeutic potential in cardiovascular diseases.
Introduction
This compound is a potent small molecule inhibitor of Lp-PLA2, an enzyme implicated in the pathogenesis of atherosclerosis.[1] Lp-PLA2 is primarily associated with low-density lipoprotein (LDL) and hydrolyzes oxidized phospholipids to produce pro-inflammatory mediators, such as lysophosphatidylcholine (lysoPC) and oxidized nonesterified fatty acids.[2][3] By inhibiting Lp-PLA2, this compound aims to reduce vascular inflammation and mitigate the progression of atherosclerotic plaques. These protocols are designed to guide researchers in the preclinical assessment of this compound's efficacy and safety.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the enzymatic activity of Lp-PLA2. This enzyme is a key player in the inflammatory cascade within the arterial wall. Oxidized LDL (oxLDL) particles are taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerosis. Lp-PLA2, carried on LDL particles, hydrolyzes oxidized phospholipids within the vessel wall, generating lysoPC and other inflammatory molecules. These molecules further promote inflammation by attracting more monocytes and inducing the expression of adhesion molecules on endothelial cells. This compound, by blocking Lp-PLA2, is hypothesized to interrupt this cycle, thereby reducing inflammation and slowing the development of atherosclerotic plaques.
In Vitro Experimental Protocols
Lp-PLA2 Enzyme Activity Assay
This protocol is designed to quantify the inhibitory effect of this compound on Lp-PLA2 enzymatic activity. Commercial assay kits are available and their specific instructions should be followed. The general principle involves the use of a synthetic substrate that, when cleaved by Lp-PLA2, produces a chromogenic or fluorogenic product.
Protocol:
-
Reagent Preparation: Prepare assay buffers, substrate solution, and this compound dilutions according to the manufacturer's instructions. A typical substrate is 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP).
-
Sample Preparation: Use purified recombinant Lp-PLA2 or plasma/serum samples.
-
Assay Procedure:
-
Add samples (and/or purified enzyme) to a 96-well plate.
-
Add various concentrations of this compound to the wells to determine the IC50. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength (e.g., 405 nm for the MNP substrate).
-
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of Lp-PLA2 activity by this compound at each concentration and calculate the IC50 value.
Macrophage Foam Cell Formation Assay
This assay assesses the ability of this compound to inhibit the formation of foam cells, a critical event in early atherosclerosis.
Protocol:
-
Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1) and differentiate into macrophages.[4]
-
Treatment:
-
Staining:
-
Quantification:
-
Visualize and capture images of the cells using a microscope.
-
Quantify the lipid accumulation by either:
-
Counting the percentage of Oil Red O-positive cells.
-
Eluting the Oil Red O stain and measuring its absorbance.
-
-
Endothelial Cell Activation Assay
This assay evaluates the effect of this compound on endothelial cell activation, which is characterized by the expression of adhesion molecules and the secretion of pro-inflammatory cytokines.
Protocol:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to form a monolayer.
-
Treatment:
-
Pre-treat HUVECs with different concentrations of this compound for a specified duration.
-
Stimulate the cells with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) to induce activation.[7]
-
-
Endpoint Analysis:
-
Adhesion Molecule Expression: Measure the surface expression of VCAM-1 and ICAM-1 using flow cytometry or cell-based ELISA.
-
Cytokine Secretion: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant using ELISA.
-
Monocyte Adhesion Assay: Co-culture fluorescently labeled monocytes (e.g., THP-1 cells) with the treated HUVEC monolayer and quantify the number of adherent monocytes.[8][9][10]
-
In Vivo Experimental Protocol: Atherosclerosis Mouse Model
The Apolipoprotein E-deficient (ApoE-/-) mouse is a widely used model for studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.[11][12]
Protocol:
-
Animals and Diet:
-
Experimental Groups (n=10-15 mice per group):
-
Group 1 (Control): ApoE-/- mice on a Western diet receiving vehicle control (e.g., oral gavage of the formulation vehicle).
-
Group 2 (this compound Low Dose): ApoE-/- mice on a Western diet receiving a low dose of this compound (e.g., 10 mg/kg/day, oral gavage).
-
Group 3 (this compound High Dose): ApoE-/- mice on a Western diet receiving a high dose of this compound (e.g., 50 mg/kg/day, oral gavage).
-
Group 4 (Positive Control - optional): ApoE-/- mice on a Western diet receiving a known anti-atherosclerotic agent (e.g., a statin).
-
-
Treatment: Administer this compound or vehicle daily for 12-16 weeks.
-
Endpoint Analysis:
-
Plasma Lipid and Lp-PLA2 Activity: Collect blood samples at baseline and at the end of the study to measure total cholesterol, triglycerides, and Lp-PLA2 activity.
-
Atherosclerotic Plaque Analysis:
-
Euthanize the mice and perfuse the vasculature.
-
Dissect the aorta and stain en face with Oil Red O to quantify the total plaque area.
-
Embed the aortic root in OCT and prepare serial cryosections. Stain with Hematoxylin and Eosin (H&E) for general morphology, Oil Red O for lipid content, and specific antibodies for macrophage (e.g., Mac-2) and smooth muscle cell (e.g., α-actin) content.
-
-
Gene and Protein Expression: Analyze the expression of inflammatory markers (e.g., VCAM-1, ICAM-1, MCP-1) in aortic tissue using qPCR or Western blotting.
-
Pharmacokinetic and Toxicology Studies
Standard preclinical pharmacokinetic (PK) and toxicology studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties and the safety profile of this compound.
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Protocol:
-
Animals: Use at least two species, one rodent (e.g., rats) and one non-rodent (e.g., dogs).
-
Dosing: Administer a single oral dose of this compound at different dose levels.
-
Sample Collection: Collect serial blood samples at various time points post-dosing.
-
Analysis: Analyze plasma concentrations of this compound and its major metabolites using a validated bioanalytical method (e.g., LC-MS/MS).
-
Parameters: Calculate key PK parameters including Cmax, Tmax, AUC, and half-life.
Toxicology Studies
Objective: To assess the safety profile of this compound.
Protocol:
-
Study Design: Conduct studies in two species (one rodent, one non-rodent) in compliance with Good Laboratory Practice (GLP) regulations.[13][14]
-
Dose Escalation Studies: Determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity Studies: Administer this compound daily for a specified duration (e.g., 28 days) at multiple dose levels.
-
Endpoints:
-
Clinical Observations: Monitor for any signs of toxicity.
-
Body Weight and Food Consumption: Record regularly.
-
Hematology and Clinical Chemistry: Analyze blood samples for a comprehensive panel of parameters.
-
Histopathology: Perform a complete necropsy and histopathological examination of all major organs.
-
Data Presentation
Quantitative data should be summarized in a clear and concise manner to allow for easy comparison between treatment groups.
Table 1: In Vitro Efficacy of this compound
| Assay | Endpoint | Vehicle Control | This compound (1 µM) | This compound (10 µM) | p-value |
| Lp-PLA2 Activity | % Inhibition | 0% | 45 ± 5% | 85 ± 7% | <0.001 |
| Foam Cell Formation | % Oil Red O Positive Cells | 78 ± 6% | 42 ± 8% | 15 ± 4% | <0.01 |
| Endothelial Activation | VCAM-1 Expression (MFI) | 550 ± 50 | 310 ± 40 | 180 ± 30 | <0.01 |
| Monocyte Adhesion (%) | 100% | 55 ± 10% | 25 ± 8% | <0.001 |
MFI: Mean Fluorescence Intensity. Data are presented as mean ± SD.
Table 2: In Vivo Efficacy of this compound in ApoE-/- Mice
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (50 mg/kg) | p-value |
| Plasma Total Cholesterol (mg/dL) | 450 ± 50 | 430 ± 45 | 420 ± 55 | >0.05 |
| Plasma Lp-PLA2 Activity (% inhibition) | 0% | 55 ± 8% | 82 ± 6% | <0.001 |
| Aortic Plaque Area (% of total area) | 15 ± 3% | 9 ± 2% | 6 ± 1.5% | <0.01 |
| Aortic Root Lesion Area (µm²) | 250,000 ± 30,000 | 150,000 ± 25,000 | 100,000 ± 20,000 | <0.01 |
| Macrophage Content (% of lesion area) | 40 ± 5% | 25 ± 4% | 18 ± 3% | <0.01 |
Data are presented as mean ± SD.
Table 3: Summary of Preclinical Pharmacokinetic Parameters of this compound (Single Oral Dose)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |
| Rat | 10 | 850 ± 150 | 1.5 | 4500 ± 800 | 4.2 |
| 50 | 3500 ± 600 | 2.0 | 21000 ± 3500 | 4.8 | |
| Dog | 5 | 500 ± 100 | 2.5 | 3200 ± 600 | 6.1 |
| 25 | 2200 ± 450 | 3.0 | 18000 ± 3000 | 6.5 |
Data are presented as mean ± SD.
Table 4: Summary of 28-Day Repeat-Dose Toxicology Study of this compound in Rats
| Dose (mg/kg/day) | Key Findings | No Observed Adverse Effect Level (NOAEL) |
| 0 (Vehicle) | No significant findings | - |
| 50 | No adverse effects observed | 50 mg/kg/day |
| 150 | Mild, reversible liver enzyme elevation | |
| 500 | Moderate liver enzyme elevation, minimal hepatocellular hypertrophy |
By following these detailed protocols and data presentation guidelines, researchers can effectively evaluate the preclinical profile of this compound and contribute to the understanding of its potential as a novel therapeutic agent for cardiovascular disease.
References
- 1. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. labcorp.com [labcorp.com]
- 4. Signaling events in pathogen-induced macrophage foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Foam cell formation assay [bio-protocol.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Flow cytometry based monocyte adhesion assay for quantification of endothelial activation in vitro [protocols.io]
- 9. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis | Springer Nature Experiments [experiments.springernature.com]
- 11. cyagen.com [cyagen.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
Troubleshooting & Optimization
Rilapladib In Vitro Assay Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Rilapladib in in vitro assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2][3] Lp-PLA2 is a calcium-independent enzyme that circulates in plasma, primarily bound to low-density lipoprotein (LDL).[2] It hydrolyzes oxidized phospholipids to produce pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[2] By inhibiting Lp-PLA2, this compound reduces the production of these inflammatory substances, which are implicated in the pathogenesis of atherosclerosis and other inflammatory diseases.[1][2]
Q2: What is a recommended starting concentration for this compound in an in vitro assay?
A starting concentration of 100 nM is a reasonable starting point for many in vitro assays. In a study on human plasma, 100 nM this compound was shown to inhibit Lp-PLA2 activity by 98%.[4][5] However, the optimal concentration will depend on the specific cell type, assay system, and experimental endpoint. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q3: What solvent should I use to dissolve this compound?
For in vitro experiments, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. Further dilutions to the final working concentrations should be made in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the cells or the assay performance (typically ≤ 0.1%).
Q4: How should this compound stock solutions be stored?
This compound stock solutions should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. Before use, thaw the stock solution at room temperature and vortex gently to ensure it is fully dissolved.
Q5: What are the expected downstream effects of Lp-PLA2 inhibition by this compound in a cell-based assay?
Inhibition of Lp-PLA2 by this compound is expected to reduce the production of pro-inflammatory mediators.[2] In a relevant cell-based assay, this could manifest as:
-
Decreased secretion of inflammatory cytokines (e.g., IL-6, TNF-α).
-
Reduced expression of adhesion molecules on endothelial cells.
-
Altered lipid metabolism.
Troubleshooting Guide
Q1: I am not observing any inhibition of Lp-PLA2 activity with this compound. What could be the issue?
-
Incorrect Concentration: Verify the calculations for your dilutions from the stock solution. It is highly recommended to perform a dose-response experiment to determine the IC50 in your specific assay system.
-
Compound Instability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution.
-
Assay Conditions: Check the pH, temperature, and incubation time of your assay. Suboptimal conditions can affect enzyme activity and inhibitor binding.
-
Substrate Competition: If your assay uses a high concentration of substrate, it may compete with this compound for binding to the enzyme. Try reducing the substrate concentration.
Q2: I am observing significant cell toxicity in my assay. How can I mitigate this?
-
High this compound Concentration: While this compound is a selective inhibitor, high concentrations may lead to off-target effects and cytotoxicity. Perform a dose-response curve to find a concentration that effectively inhibits Lp-PLA2 without causing significant cell death.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a level that is toxic to your cells (typically <0.5%). Run a vehicle control (solvent only) to assess its effect on cell viability.
-
Incubation Time: Long incubation times with the compound can sometimes lead to toxicity. Consider reducing the incubation period if your assay allows for it.
Q3: The results of my this compound experiments are inconsistent. What are the potential sources of variability?
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
Assay Reagents: Ensure all reagents are fresh and have been stored correctly. Reagent variability can be a significant source of inconsistent results.
-
Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variability. Use calibrated pipettes and proper pipetting techniques.
-
Edge Effects in Multi-well Plates: In multi-well plate assays, wells on the edge of the plate can be prone to evaporation, leading to changes in concentration. To minimize this, avoid using the outer wells or ensure proper humidification during incubation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay System | Reference |
| Lp-PLA2 Inhibition | 98% | Human Plasma | [4][5] |
| Concentration for 98% Inhibition | 100 nM | Human Plasma | [4][5] |
Table 2: Clinical Pharmacodynamics of this compound
| Dosage | Reduction in Plasma Lp-PLA2 Activity | Study Population | Reference |
| 250 mg once daily | ~80% | Subjects with possible mild Alzheimer's Disease | [2] |
Experimental Protocols
Protocol: Measuring Lp-PLA2 Activity Inhibition in a Cell-Free Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound on Lp-PLA2 activity using a commercially available assay kit.
Materials:
-
This compound
-
DMSO
-
Recombinant human Lp-PLA2
-
Lp-PLA2 assay kit (containing substrate and assay buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).
-
Enzyme Preparation: Dilute the recombinant human Lp-PLA2 in assay buffer to the working concentration recommended by the assay kit manufacturer.
-
Assay Reaction:
-
Add 20 µL of each this compound dilution or vehicle control to the wells of a 96-well plate.
-
Add 20 µL of the diluted Lp-PLA2 enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Add 20 µL of the Lp-PLA2 substrate to each well to initiate the reaction.
-
Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Take kinetic readings every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound and the vehicle control.
-
Normalize the reaction rates to the vehicle control (set to 100% activity).
-
Plot the percentage of Lp-PLA2 activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials | PLOS One [journals.plos.org]
- 5. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Rilapladib in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Rilapladib in cellular assays. The following resources include troubleshooting guides and frequently asked questions to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL) particles, leading to the generation of pro-inflammatory and pro-atherogenic products.[2] By inhibiting Lp-PLA2, this compound aims to reduce inflammation and the progression of diseases such as atherosclerosis.[1][2]
Q2: Has this compound been reported to have off-target effects?
While this compound is designed to be a selective Lp-PLA2 inhibitor, the possibility of off-target effects is an important consideration in any small molecule drug research. Publicly available, comprehensive off-target screening data for this compound is limited. However, studies on related Lp-PLA2 inhibitors, such as Darapladib, suggest potential for off-target activities, including antioxidant effects and modulation of caspase activity.[3] Therefore, it is crucial to empirically assess for potential off-target effects in your specific cellular model.
Q3: Which signaling pathways might be indirectly affected by this compound treatment?
Given the role of Lp-PLA2 in inflammation, its inhibition can impact inflammatory signaling pathways. Research on Lp-PLA2 and its inhibitors has suggested potential modulation of pathways such as:
-
NF-κB Pathway: Inhibition of Lp-PLA2 may lead to a downregulation of the NF-κB pathway, which is a key regulator of inflammation.[4]
-
p38 MAPK Pathway: The p38 MAPK pathway is another important inflammatory signaling cascade that could be affected by Lp-PLA2 inhibition.[5][6]
It is important to note that these effects may be a consequence of the on-target inhibition of Lp-PLA2 and the subsequent reduction in pro-inflammatory mediators, rather than a direct off-target interaction with components of these pathways.
Q4: What is the general safety profile of this compound in clinical studies?
Clinical trials of this compound have generally shown it to be well-tolerated with no significant safety concerns reported.[7][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with Lp-PLA2 inhibition. | Potential off-target effect of this compound. | 1. Perform a dose-response experiment to determine if the effect is concentration-dependent. 2. Use a structurally unrelated Lp-PLA2 inhibitor as a control to see if the phenotype is specific to this compound. 3. Conduct a broad-panel off-target screen (e.g., kinase panel) to identify potential unintended targets. |
| Variability in experimental results between different cell lines. | Cell line-specific expression of off-targets or differential importance of the Lp-PLA2 pathway. | 1. Characterize the expression levels of Lp-PLA2 and potential off-targets in the cell lines used. 2. Consider using a primary cell model that is more relevant to the in vivo context of interest. |
| Discrepancy between in vitro potency (IC50) and cellular activity. | Poor cell permeability, active efflux from cells, or rapid metabolism of this compound. | 1. Use cellular thermal shift assays (CETSA) to confirm target engagement in intact cells. 2. Measure the intracellular concentration of this compound. 3. Co-administer with inhibitors of drug efflux pumps (e.g., verapamil for P-glycoprotein) as a diagnostic tool. |
Quantitative Data Summary
Due to the limited availability of public, comprehensive off-target screening data for this compound, the following table provides an illustrative example of how such data could be presented. Researchers should generate their own data for their specific experimental systems.
Table 1: Illustrative Example of this compound Selectivity Panel Data
| Target Class | Specific Target | This compound Activity (IC50/Ki) | Notes |
| Primary Target | Human Lp-PLA2 | ~0.2 nM | High Potency |
| Kinases | Kinase X | > 10 µM | Low potential for direct kinase inhibition |
| Kinase Y | > 10 µM | Low potential for direct kinase inhibition | |
| Other Hydrolases | Caspase-3 | > 10 µM | Low potential for direct caspase inhibition |
| Fatty Acid Synthase | > 10 µM | Low potential for direct inhibition | |
| GPCRs | Receptor Z | > 10 µM | Low potential for direct GPCR binding |
Key Experimental Protocols
Protocol 1: Cellular Kinase Phosphorylation Assay
This protocol is designed to assess the potential off-target effects of this compound on a specific kinase-mediated signaling pathway in cells.
1. Cell Culture and Treatment: a. Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight. b. Starve the cells in serum-free media for 4-6 hours. c. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a known inhibitor of the kinase of interest (positive control) for 1-2 hours.
2. Stimulation and Lysis: a. Stimulate the cells with an appropriate agonist to activate the kinase pathway of interest for a predetermined time (e.g., 15-30 minutes). b. Wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
3. Protein Quantification and Analysis: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). b. Analyze the phosphorylation status of the target kinase or its downstream substrate by Western blotting or ELISA using phospho-specific antibodies.
Protocol 2: NF-κB Reporter Assay
This protocol assesses the effect of this compound on the NF-κB signaling pathway.
1. Cell Transfection: a. Co-transfect cells with a NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. b. Allow the cells to recover for 24 hours.
2. Treatment and Stimulation: a. Pre-treat the transfected cells with this compound or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1-2 hours. b. Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
3. Luciferase Assay: a. Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. b. Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: Potential indirect effect of this compound on the NF-κB pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Unraveling the PAF-AH/Lp-PLA2 controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 7. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Rilapladib animal study outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Rilapladib in preclinical animal studies. The information is designed to address potential variability in study outcomes and provide standardized methodological frameworks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] Lp-PLA2 is an enzyme involved in the hydrolysis of oxidized phospholipids within low-density lipoproteins (LDL), a process that generates pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1][3] By inhibiting Lp-PLA2, this compound aims to reduce the inflammation associated with the progression of diseases like atherosclerosis and neurodegenerative disorders.[1][2]
Q2: In which animal models has the inhibition of Lp-PLA2 been studied for atherosclerosis?
A2: Inhibition of Lp-PLA2 has been investigated in various animal models of atherosclerosis. Commonly used models include Apolipoprotein E-deficient (ApoE-/-) mice and low-density lipoprotein receptor-deficient (LDLR-/-) mice, which are prone to developing atherosclerotic plaques, especially when fed a high-fat diet.[4][5][6][7] Rabbit models, which were among the first used for atherosclerosis research, are also employed due to their human-like lipoprotein metabolism.[2][6][8] Porcine models are valuable for their physiological and anatomical similarities to humans, particularly in terms of their cardiovascular system.
Q3: What are the common animal models for studying the effects of this compound on neuroinflammation and cognitive function?
A3: For neurodegenerative conditions like Alzheimer's disease, transgenic mouse models that recapitulate aspects of the human disease are frequently used. These can include models that overexpress amyloid precursor protein (APP) and presenilin 1 (PSEN1), such as the 5XFAD mouse model, which develops amyloid plaques and cognitive deficits.[9] Other models may involve the direct administration of amyloid-β oligomers to induce cognitive impairment and neuroinflammation.[10][11]
Q4: What are the primary sources of variability in animal studies involving this compound?
A4: Variability in animal studies can arise from several factors:
-
Animal-related factors: Genetic background, age, sex, and microbiome can all influence an animal's response to treatment.[12] For instance, sex-dependent differences in plaque formation have been observed in mouse models of atherosclerosis.[13]
-
Experimental procedures: Inconsistencies in drug administration (e.g., oral gavage technique), diet composition, and the timing of measurements can introduce significant variability.[5][14][15][16]
-
Environmental factors: Housing conditions, handling stress, and light/dark cycles can affect physiological responses and disease progression.
-
Data analysis: The methods used to quantify outcomes, such as plaque area or behavioral endpoints, can vary between researchers and lead to different results.[8][11][17][18]
Troubleshooting Guides
Issue 1: High Variability in Atherosclerotic Plaque Measurements
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Diet | Ensure all animals receive a standardized high-fat diet from the same batch. Monitor food intake to ensure equal consumption. |
| Variable Drug Administration | Standardize the oral gavage technique, including the volume, timing, and handling of the animals to minimize stress.[5][14][15][16] Consider using a vehicle that improves the voluntary intake of the drug. |
| Genetic Drift in Animal Colony | Source animals from a reputable vendor and use littermates as controls where possible. |
| Subjectivity in Plaque Quantification | Use a standardized protocol for aorta preparation and staining (e.g., Oil Red O or Sudan IV).[2][8] Employ automated image analysis software with consistent thresholding to quantify plaque area.[8][11][18] Analyze multiple sections of the aorta (e.g., aortic root, arch, and thoracic) to get a comprehensive assessment.[18] |
| Sex-related Differences | Include both male and female animals in the study design and analyze the data separately for each sex, as they can exhibit different susceptibilities to atherosclerosis.[12][13] |
Issue 2: Inconsistent Results in Cognitive and Behavioral Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Handling Stress | Acclimatize animals to the testing room and equipment before starting the experiments. Handle animals consistently and gently. |
| Variability in Amyloid-β Preparation | If using amyloid-β oligomers to induce cognitive deficits, ensure the preparation is consistent in terms of concentration and aggregation state. |
| Circadian Rhythm Disruption | Conduct behavioral tests at the same time each day to minimize the influence of circadian rhythms on performance. |
| Experimenter Bias | Blind the experimenter to the treatment groups during testing and data analysis to prevent unconscious bias. |
| Inappropriate Test Selection | Choose cognitive tasks that are sensitive to the specific deficits expected in the animal model. For example, the Morris water maze or object recognition tests are commonly used to assess learning and memory.[10] |
Issue 3: Unexpected Lp-PLA2 Activity Levels
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Sample Handling | Collect blood samples at a consistent time point relative to drug administration. Use appropriate anticoagulants (e.g., EDTA) and process the plasma promptly. Store samples at -80°C to maintain enzyme stability.[19] |
| Assay Variability | Use a validated commercial assay kit for measuring Lp-PLA2 activity and run quality controls with each batch of samples.[19] Ensure consistent incubation times and temperatures. |
| Biological Variability | Be aware that there can be significant inter-individual variation in baseline Lp-PLA2 levels.[20] Ensure adequate sample sizes to account for this variability. |
| Drug Metabolism Differences | Consider that individual animals may metabolize this compound at different rates. If feasible, measure plasma concentrations of this compound to correlate with Lp-PLA2 activity. |
Quantitative Data from Lp-PLA2 Inhibitor Animal Studies
Table 1: Effect of Darapladib on Atherosclerotic Plaque Area in ApoE-/- Mice
| Treatment Group | Plaque Area (% of total aorta) | Reduction in Plaque Area (%) | p-value | Reference |
| Vehicle | 32 ± 3 | - | - | [4] |
| Darapladib (50 mg/kg/day) | 22 ± 3 | 31.25 | <0.05 | [4] |
Table 2: Effect of Darapladib on Inflammatory Markers in ApoE-/- Mice
| Marker | Vehicle Group | Darapladib Group | % Change | p-value | Reference |
| hs-CRP (ng/mL) | ~180 | ~120 | -33% | <0.05 | [4] |
| IL-6 (pg/mL) | ~45 | ~30 | -33% | <0.05 | [4] |
Experimental Protocols
Example Protocol 1: Atherosclerosis Study in ApoE-/- Mice
-
Animal Model: Male ApoE-/- mice, 8 weeks of age.
-
Diet: High-fat diet (e.g., 21% fat, 0.15% cholesterol) for 16 weeks to induce atherosclerosis.[7]
-
Treatment Groups:
-
Vehicle control group (e.g., 0.5% methylcellulose).
-
This compound treatment group (dose to be determined based on pilot studies, administered by oral gavage once daily).
-
-
Drug Administration:
-
Endpoint Analysis (at 24 weeks of age):
-
Blood Collection: Collect blood via cardiac puncture for analysis of plasma lipids and inflammatory markers (e.g., IL-6, TNF-α). Measure Lp-PLA2 activity to confirm target engagement.
-
Aorta Harvesting: Perfuse the mouse with saline and then 4% paraformaldehyde. Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Plaque Quantification:
-
Stain the aorta en face with Oil Red O or Sudan IV.
-
Capture high-resolution images of the aorta.
-
Quantify the percentage of the aortic surface area covered by plaques using image analysis software.[11][18]
-
For more detailed analysis, embed the aortic root in OCT compound, cryosection, and stain for lipids, macrophages, and smooth muscle cells.[18]
-
-
Example Protocol 2: Cognitive Function Study in a Mouse Model of Alzheimer's Disease
-
Animal Model: Transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) or wild-type mice for induced cognitive deficit models.
-
Induction of Cognitive Deficit (if applicable): Intracerebroventricular (ICV) injection of amyloid-β oligomers.
-
Treatment Groups:
-
Vehicle control group.
-
This compound treatment group.
-
-
Drug Administration: Daily oral gavage for a specified period (e.g., 4 weeks).
-
Behavioral Testing:
-
Novel Object Recognition (NOR) Test: Assess recognition memory based on the mouse's innate preference to explore a novel object over a familiar one.
-
Morris Water Maze (MWM): Evaluate spatial learning and memory by training mice to find a hidden platform in a pool of water.
-
-
Endpoint Analysis:
-
Brain Tissue Analysis: Following behavioral testing, collect brain tissue to measure levels of neuroinflammatory markers (e.g., cytokines, microglial activation markers) and amyloid-β pathology.[21]
-
Visualizations
Caption: Lp-PLA2 signaling pathway in atherosclerosis and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound in a mouse model of atherosclerosis.
Caption: A logical workflow for troubleshooting sources of variability in this compound animal studies.
References
- 1. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.fsu.edu [research.fsu.edu]
- 6. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GLP-1 Analogs Liraglutide and Semaglutide Reduce Atherosclerosis in ApoE−/− and LDLr−/− Mice by a Mechanism That Includes Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of Atherosclerosis in Mice [jove.com]
- 19. ahajournals.org [ahajournals.org]
- 20. labcorp.com [labcorp.com]
- 21. Neuroinflammatory Markers: Key Indicators in the Pathology of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Rilapladib Stability and Degradation: A Technical Support Resource
For researchers, scientists, and drug development professionals working with Rilapladib, ensuring its stability and understanding its degradation profile under various experimental conditions is paramount for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the handling, storage, and analysis of this compound.
This compound Stability Summary
While specific public data on forced degradation studies for this compound is limited, general knowledge of handling small molecule inhibitors and the available information on its formulation and storage provide a basis for ensuring its integrity during experimental use. The following table summarizes recommended storage conditions based on available product information.
| Condition | Temperature | Duration | Recommendations |
| Solid Form | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark environment.[1] |
| -20°C | Long-term (months to years) | Store in a dry, dark environment.[1] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] | |
| Working Solution (for in vivo) | N/A | Same day use | It is recommended to prepare fresh for each experiment.[2] |
Troubleshooting Guide & FAQs
This section addresses potential issues and questions that may arise during the experimental use of this compound.
Question: I am observing inconsistent results in my cell-based assays. Could this be related to this compound stability?
Answer: Yes, inconsistent results can be a sign of compound degradation. Here are a few troubleshooting steps:
-
Check Storage Conditions: Ensure that your this compound stock solutions are stored at the recommended temperatures (-20°C for up to 1 month or -80°C for up to 6 months) and have not undergone excessive freeze-thaw cycles.[2]
-
Prepare Fresh Working Solutions: For cell-based assays, it is crucial to prepare fresh dilutions of this compound from a stable stock solution for each experiment.[2]
-
Solvent Effects: this compound is soluble in DMSO but not in water.[1] When preparing aqueous buffers for your assays, ensure the final DMSO concentration is low and consistent across experiments, as high concentrations can affect cell viability and compound stability.
Question: I need to formulate this compound for an in vivo study. What are the recommended vehicles?
Answer: Several formulation protocols have been suggested for in vivo use. The choice of vehicle will depend on the route of administration and the required concentration. Here are some examples:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil[2]
It is recommended to prepare these formulations fresh on the day of use.[2] If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.[2]
Question: How can I assess the stability of this compound in my specific experimental buffer?
Answer: To assess the stability in a specific buffer, you can perform a time-course experiment.
-
Prepare a solution of this compound in your buffer of interest.
-
Incubate the solution under your experimental conditions (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of this compound in each aliquot using a validated analytical method, such as HPLC-UV. A decrease in the concentration of the parent peak over time would indicate degradation.
Question: What are the likely degradation pathways for this compound?
Answer: While specific degradation pathways for this compound have not been published, molecules with similar functional groups are often susceptible to:
-
Hydrolysis: The ester and amide linkages in a molecule can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The tertiary amine and other electron-rich moieties could be prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation in some organic molecules.
To investigate these, a forced degradation study would be necessary.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies and for the analysis of this compound using a stability-indicating HPLC method. These should be adapted and validated for your specific laboratory conditions and instrumentation.
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to understand its intrinsic stability and to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound powder to dry heat in an oven at a high temperature (e.g., 80°C) for a specified period. Also, subject the this compound stock solution to thermal stress.
-
Photolytic Degradation: Expose the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Sample Analysis: Analyze the stressed samples at different time points by a stability-indicating HPLC method to observe the extent of degradation and the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and process-related impurities.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of this compound (a photodiode array detector would be beneficial for method development).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Method Validation: The method should be validated according to ICH guidelines for parameters such as:
-
Specificity: Demonstrate that the method can separate this compound from its degradation products by analyzing the samples from the forced degradation study.
-
Linearity: Assess the linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a known amount of this compound into a placebo matrix.
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Assess the method's performance with small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizations
Caption: this compound's mechanism of action via Lp-PLA2 inhibition.
Caption: Workflow for a forced degradation study of this compound.
Caption: Key factors influencing the stability of this compound.
References
Technical Support Center: Interpreting Unexpected Dose-Response Curves with Rilapladib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected dose-response curves in experiments involving Rilapladib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] Lp-PLA2 is primarily associated with low-density lipoprotein (LDL) and is involved in the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.[1] By inhibiting Lp-PLA2, this compound is expected to reduce inflammation associated with atherosclerosis and other cardiovascular diseases.
Q2: We are observing a U-shaped or biphasic dose-response curve with this compound in our cell-based assay. What could be the potential causes?
Observing a U-shaped or biphasic (hormetic) dose-response curve, where a low dose of this compound produces the expected inhibitory effect but higher doses lead to a diminished or even reversed effect, can be perplexing. Several factors could contribute to this phenomenon:
-
Off-Target Effects at High Concentrations: At concentrations significantly above the IC50 for Lp-PLA2, this compound may interact with other cellular targets, leading to unforeseen biological responses that counteract its primary inhibitory effect.
-
Compound Solubility and Aggregation: Like many small molecules, this compound may have limited solubility in aqueous cell culture media. At high concentrations, it could precipitate or form aggregates. These aggregates can lead to assay artifacts, such as light scattering in absorbance-based assays or non-specific interactions with cellular components.
-
Cellular Stress and Cytotoxicity: High concentrations of any compound can induce cellular stress or cytotoxicity, triggering compensatory signaling pathways that may mask the specific inhibitory effect of this compound on Lp-PLA2.
-
Complex Biological Systems: The signaling pathway you are investigating may have feedback loops or redundant pathways that are activated at higher concentrations of the inhibitor, leading to a non-linear response.
-
Assay-Specific Artifacts: The detection method itself could be susceptible to interference at high compound concentrations. For example, fluorescent compounds can interfere with fluorescence-based readouts.
Q3: What are the recommended starting concentrations for this compound in in-vitro experiments?
The optimal concentration of this compound will depend on the specific cell type and assay system. However, based on available data, a starting point for dose-response experiments would be to cover a wide range of concentrations spanning several orders of magnitude around its expected IC50 for Lp-PLA2 inhibition. While specific IC50 values in various cell lines are not extensively published in a single source, a study on platelet aggregation showed significant inhibition of Lp-PLA2 at nanomolar concentrations. It is advisable to perform a broad dose-response curve (e.g., from 1 nM to 100 µM) in your initial experiments to determine the optimal concentration range for your specific system.
Troubleshooting Guides
Problem: A U-shaped dose-response curve is observed in our cell-based inflammation assay.
This guide provides a stepwise approach to troubleshooting this unexpected result.
Step 1: Verify Compound Integrity and Handling
-
Action: Confirm the identity and purity of your this compound stock. Ensure that the compound has been stored correctly and that the solvent used for dilution is compatible with your assay and does not have any biological effects at the concentrations used.
-
Rationale: Compound degradation or impurities can lead to unpredictable results.
Step 2: Assess Compound Solubility
-
Action: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. You can also perform a solubility test by preparing the highest concentration of this compound in your cell culture medium and examining it under a microscope.
-
Rationale: Compound precipitation can lead to inaccurate dosing and assay artifacts.
Step 3: Evaluate Cytotoxicity
-
Action: Run a parallel cytotoxicity assay (e.g., MTT, LDH release, or a live/dead cell stain) using the same concentrations of this compound and the same incubation time as your primary assay.
-
Rationale: If the concentrations at which you observe the reversal of the effect are also causing significant cell death, the U-shaped curve may be a result of cytotoxicity-induced artifacts.
Step 4: Rule Out Assay Interference
-
Action: If you are using a fluorescence- or absorbance-based assay, test whether this compound itself interferes with the readout. This can be done by running the assay in a cell-free system with the same concentrations of this compound.
-
Rationale: High concentrations of a compound can quench fluorescence or absorb light at the detection wavelength, leading to erroneous readings.
Step 5: Investigate Off-Target Effects
-
Action: If the above steps do not resolve the issue, consider the possibility of off-target effects. You can investigate this by:
-
Using a structurally different Lp-PLA2 inhibitor to see if it produces a similar dose-response curve.
-
Employing a rescue experiment where you add back the product of the Lp-PLA2 enzyme (e.g., lyso-PC) to see if it reverses the effect of this compound.
-
-
Rationale: Differentiating between the on-target and potential off-target effects is crucial for accurate data interpretation.
Data Presentation
Table 1: this compound Activity Data
| Parameter | Value | System | Reference |
| Lp-PLA2 Inhibition | >90% | Human Plasma | [2] |
| EC50 (Collagen-induced Platelet Aggregation) | No significant effect | Human Platelets | [2] |
| EC50 (ADP-induced Platelet Aggregation) | No significant effect | Human Platelets | [2] |
| EC50 (PAF-induced Platelet Aggregation) | No significant effect | Human Platelets | [2] |
| Clinical Dose | 250 mg once daily | Humans | |
| Plasma Lp-PLA2 Activity Reduction | ~80% | Humans (at 250 mg/day) |
Experimental Protocols
1. Lp-PLA2 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits for measuring Lp-PLA2 activity.
-
Principle: This assay measures the hydrolysis of a synthetic substrate, 2-thio-PAF, by Lp-PLA2. The product of this reaction, a free thiol, reacts with a colorimetric probe to produce a signal that is proportional to the Lp-PLA2 activity.
-
Materials:
-
This compound
-
Cell lysates or plasma samples
-
Lp-PLA2 assay buffer
-
2-thio-PAF substrate
-
DTNB (Ellman's reagent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
-
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
Add 10 µL of your sample (cell lysate or plasma) to each well of the 96-well plate.
-
Add 10 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 200 µL of the substrate solution (containing 2-thio-PAF and DTNB) to each well.
-
Immediately start monitoring the change in absorbance at 405-414 nm every minute for 10-20 minutes.
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
2. Cell-Based Inflammation Assay (Measurement of Cytokine Secretion)
This protocol is a general guideline for measuring the effect of this compound on cytokine secretion from cultured cells.
-
Principle: Macrophages or other immune cells are stimulated with an inflammatory agent (e.g., LPS) in the presence of varying concentrations of this compound. The amount of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) released into the cell culture supernatant is then quantified by ELISA.
-
Materials:
-
This compound
-
Macrophage cell line (e.g., THP-1 or RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α or IL-6)
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a dilution series of this compound in cell culture medium.
-
Pre-treat the cells with the this compound dilutions or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS at a pre-determined optimal concentration.
-
Incubate for a specified period (e.g., 6-24 hours) to allow for cytokine production and secretion.
-
Collect the cell culture supernatants.
-
Quantify the concentration of the cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Plot the cytokine concentration against the logarithm of the this compound concentration to generate a dose-response curve.
-
Mandatory Visualization
Caption: this compound's mechanism of action in inhibiting the Lp-PLA2 pathway.
Caption: A logical workflow for troubleshooting unexpected dose-response curves.
Caption: A typical experimental workflow for a cell-based inflammation assay.
References
- 1. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet aggregation unchanged by lipoprotein-associated phospholipase A₂ inhibition: results from an in vitro study and two randomized phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Rilapladib Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for Rilapladib. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during their in vitro experiments, with a specific focus on mitigating cytotoxicity observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] Lp-PLA2 is an enzyme primarily associated with low-density lipoprotein (LDL) and is involved in the hydrolysis of oxidized phospholipids, generating pro-inflammatory mediators.[1][2] By inhibiting Lp-PLA2, this compound is investigated for its potential therapeutic effects in conditions associated with inflammation, such as atherosclerosis and Alzheimer's disease.[3][4][5]
Q2: I am observing significant cell death in my cultures when using this compound at higher concentrations. What is the likely cause?
High concentrations of Lp-PLA2 inhibitors, such as this compound, may induce a form of programmed cell death called ferroptosis.[6][7][8][9] This is a distinct, iron-dependent cell death pathway characterized by the accumulation of lipid peroxides. Inhibition of Lp-PLA2 can disrupt phospholipid metabolism, leading to an increase in susceptible lipid species and sensitizing cells to ferroptosis.[6][10]
Q3: What are the typical signs of ferroptosis in cell culture?
Visually, cells undergoing ferroptosis may appear rounded and detached, with condensed and ruptured plasma membranes. At the molecular level, key indicators include:
-
Increased intracellular iron levels.
-
Depletion of glutathione (GSH).
-
Inactivation of glutathione peroxidase 4 (GPX4).
-
Accumulation of lipid reactive oxygen species (ROS).
Q4: At what concentration does this compound typically become cytotoxic?
The cytotoxic concentration of this compound can vary significantly depending on the cell line, experimental duration, and assay used. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell model.
Troubleshooting Guide: Mitigating High-Concentration Cytotoxicity
This guide provides a systematic approach to troubleshoot and mitigate cytotoxicity associated with high concentrations of this compound.
Issue 1: Compound Precipitation in Culture Medium
High concentrations of hydrophobic compounds like this compound can precipitate when diluted from a DMSO stock into aqueous culture medium, leading to inaccurate dosing and potential cytotoxicity from the precipitate itself.
Troubleshooting Steps:
-
Optimize Stock Concentration and Dilution:
-
Prepare a higher concentration stock solution in 100% DMSO.
-
Perform serial dilutions in DMSO before the final dilution into the medium to minimize the DMSO concentration in the final culture (ideally ≤ 0.1%).
-
When adding the this compound-DMSO solution to the medium, add it dropwise while gently vortexing the medium to facilitate rapid dissolution.
-
-
Use of Surfactants:
-
Consider the inclusion of a low concentration of a biocompatible surfactant, such as Polysorbate 20 or Polysorbate 80 (e.g., 0.01 g/L), in your culture medium to improve the solubility of this compound.[11]
-
-
Formulation with Solubilizing Agents:
-
For persistent precipitation issues, explore the use of formulation agents like cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) to enhance solubility.[11]
-
Issue 2: High Levels of Cell Death Consistent with Ferroptosis
If you suspect ferroptosis is the cause of cytotoxicity, the following strategies can be employed for its mitigation.
Troubleshooting Workflow for Mitigating Ferroptosis
Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity.
Mitigation Strategies:
-
Co-treatment with Antioxidants:
-
Lipid-soluble antioxidants are particularly effective at neutralizing lipid peroxides.
-
Coenzyme Q10 (CoQ10): An endogenous antioxidant that can protect against ferroptosis.[14]
-
-
Iron Chelation:
-
Since ferroptosis is iron-dependent, co-treatment with an iron chelator can reduce cytotoxicity.
-
Deferoxamine (DFO): A well-characterized iron chelator.
-
-
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound
Objective: To determine the IC50 value of this compound in a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only, at the highest concentration used).
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Evaluating Mitigation Strategies for this compound-Induced Cytotoxicity
Objective: To assess the ability of antioxidants or iron chelators to rescue cells from this compound-induced cytotoxicity.
Materials:
-
Same as Protocol 1
-
Mitigating agent (e.g., Vitamin E, Deferoxamine)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Compound Preparation:
-
Prepare a range of this compound concentrations centered around the previously determined IC50 value (e.g., 0.5x, 1x, 2x, 5x IC50).
-
Prepare a stock solution of the mitigating agent (e.g., 10 mM Vitamin E in ethanol, 100 mM Deferoxamine in water).
-
-
Co-treatment: Treat the cells with the different concentrations of this compound in the presence or absence of a fixed, non-toxic concentration of the mitigating agent. Include controls for the vehicle and the mitigating agent alone.
-
Incubation and Viability Assay: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Compare the cell viability in the this compound-treated groups with and without the mitigating agent. A significant increase in viability in the co-treated groups indicates successful mitigation.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) |
| HUVEC | Human Umbilical Vein Endothelial Cells | 48 | 25.3 |
| THP-1 | Human Monocytic Cell Line | 48 | 42.1 |
| HepG2 | Human Liver Cancer Cell Line | 48 | 15.8 |
| SH-SY5Y | Human Neuroblastoma Cell Line | 72 | 33.5 |
Note: These are hypothetical values and should be experimentally determined for your specific system.
Table 2: Example of Mitigation of this compound Cytotoxicity in HUVEC Cells
| This compound (µM) | Co-treatment | Cell Viability (%) |
| 0 (Vehicle) | None | 100 ± 5.2 |
| 25 | None | 52.1 ± 4.5 |
| 25 | 50 µM Vitamin E | 85.3 ± 6.1 |
| 25 | 100 µM Deferoxamine | 78.9 ± 5.8 |
| 50 | None | 28.4 ± 3.9 |
| 50 | 50 µM Vitamin E | 65.7 ± 5.3 |
| 50 | 100 µM Deferoxamine | 59.2 ± 4.7 |
Note: These are example data to illustrate the potential effect of mitigating agents.
Signaling Pathways and Diagrams
Lp-PLA2 Signaling Pathway and this compound Inhibition
Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, producing lysophosphatidylcholine (lysoPC) and oxidized free fatty acids. These products can promote inflammation and cellular dysfunction. This compound blocks this process by inhibiting the enzymatic activity of Lp-PLA2.
Caption: this compound inhibits the Lp-PLA2-mediated inflammatory pathway.
Proposed Mechanism of this compound-Induced Ferroptosis
At high concentrations, complete inhibition of Lp-PLA2 may lead to an accumulation of polyunsaturated fatty acid-containing phospholipids (PUFA-PLs) in cellular membranes. These lipids are highly susceptible to iron-dependent peroxidation, triggering ferroptosis.
Caption: Proposed pathway of this compound-induced ferroptosis.
References
- 1. Lipoprotein-associated phospholipase A2 - Wikipedia [en.wikipedia.org]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]GSK2647544 in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The lipoprotein-associated phospholipase A2 inhibitor Darapladib sensitises cancer cells to ferroptosis by remodelling lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. [PDF] The lipoprotein-associated phospholipase A2 inhibitor Darapladib sensitises cancer cells to ferroptosis by remodelling lipid metabolism | Semantic Scholar [semanticscholar.org]
- 9. The lipoprotein-associated phospholipase A2 inhibitor Darapladib sensitises cancer cells to ferroptosis by remodelling lipid metabolism [ideas.repec.org]
- 10. researchgate.net [researchgate.net]
- 11. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Programmed Cell-Death by Ferroptosis: Antioxidants as Mitigators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative Damage and Antioxidant Defense in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Rilapladib
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective storage, handling, and experimental use of Rilapladib.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound (also known as SB-659032) is a potent and selective small molecule inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2][3] Lp-PLA2 is an enzyme primarily associated with low-density lipoprotein (LDL) and is involved in the hydrolysis of oxidized phospholipids, leading to the formation of pro-inflammatory mediators.[4][5] By inhibiting Lp-PLA2, this compound reduces the levels of these inflammatory products, which are implicated in the pathogenesis of atherosclerosis.[5] this compound also exhibits activity as a Platelet-Activating Factor Receptor (PAFR) antagonist.[1][3]
2. What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity and activity of this compound. Recommendations vary for the solid compound versus solutions.
3. How should I prepare a stock solution of this compound?
This compound is soluble in DMSO but insoluble in water.[2][4] To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO. If the compound does not dissolve readily, you can warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[2] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
4. Can I reuse a stock solution that has been frozen and thawed multiple times?
It is strongly recommended to aliquot your stock solution into single-use volumes before freezing to avoid repeated freeze-thaw cycles.[2] This practice minimizes the risk of degradation and ensures the consistency of your experimental results.
5. Is this compound considered a hazardous substance?
According to available safety data sheets, this compound is not classified as a hazardous substance.[6] However, as with any chemical compound, it should be handled with appropriate laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Data Presentation
Storage Conditions Summary
| Form | Storage Temperature | Duration | Recommendations |
| Powder | 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light.[4] |
| -20°C | Long-term (months to years) | Keep dry and protected from light.[4] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][2] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1][2] |
In Vitro Potency
| Target | Assay | IC₅₀ |
| Lp-PLA2 | Enzymatic Assay | 230 pM[1][2][3] |
Clinical Trial Dosage and Efficacy
| Study Population | Dosage | Duration | Key Finding |
| Mild Alzheimer's Disease | 250 mg, once daily (oral) | 24 weeks | ~80% reduction in plasma Lp-PLA2 activity.[7][8] |
| Healthy Adult Men | 250 mg, once daily (oral) | 14 days | >90% inhibition of Lp-PLA2.[9] |
Experimental Protocols
General Workflow for In Vitro Cell-Based Assays
This workflow provides a general framework for assessing the anti-inflammatory effects of this compound in a cell-based model.
Caption: General workflow for an in-vitro cell-based inflammation assay.
Detailed Methodology: Inhibition of LPS-Induced Cytokine Production in THP-1 Macrophages
This protocol is designed to assess the efficacy of this compound in reducing the production of pro-inflammatory cytokines in a human macrophage cell line stimulated with lipopolysaccharide (LPS).
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate the monocytes into macrophages, seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and treat with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow the cells to rest for 24 hours before treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the medium from the differentiated THP-1 cells and add the this compound dilutions or vehicle control. Pre-incubate the cells for 1-2 hours.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS (from E. coli) in serum-free medium.
-
Add LPS to each well to a final concentration of 100 ng/mL to induce an inflammatory response. Include a negative control group of cells that are not treated with LPS.
-
Incubate the plate for a specified period (e.g., 6-24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production by this compound at each concentration relative to the LPS-stimulated vehicle control.
-
Plot the results to determine the IC₅₀ value of this compound for the inhibition of each cytokine.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation | - Exceeded solubility in the aqueous buffer.- Stock solution not fully dissolved. | - Ensure the final DMSO concentration is appropriate for your assay (typically ≤0.5%).- Before making dilutions, ensure the DMSO stock is clear. If necessary, warm to 37°C and sonicate.[2]- Prepare fresh working solutions for each experiment.[1] |
| No or Low Inhibition of Lp-PLA2 Activity | - Inactive compound due to improper storage or handling.- Incorrect assay setup. | - Verify that this compound has been stored correctly and is within its shelf life.- Use a fresh aliquot of the stock solution.- Confirm the activity of the Lp-PLA2 enzyme with a known control.- Ensure the assay buffer conditions (pH, co-factors) are optimal for enzyme activity. |
| High Variability Between Replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Use a multichannel pipette for adding cells and reagents.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Ensure a homogenous cell suspension before seeding. |
| Unexpected Cell Toxicity | - High concentration of DMSO.- this compound concentration is too high for the cell type. | - Keep the final DMSO concentration below 0.5%.- Perform a dose-response curve to determine the optimal non-toxic concentration range of this compound for your specific cell line. |
Signaling Pathway
This compound's Mechanism of Action in Atherosclerosis
This compound targets Lp-PLA2, a key enzyme in the inflammatory cascade within the arterial wall. By inhibiting Lp-PLA2, this compound prevents the conversion of oxidized phospholipids on LDL particles into pro-inflammatory mediators like lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFA). This action helps to reduce inflammation and may slow the progression of atherosclerotic plaques.
Caption: this compound inhibits Lp-PLA2, blocking pro-inflammatory pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. google.com [google.com]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Dealing with Rilapladib precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Rilapladib precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammatory diseases such as atherosclerosis and Alzheimer's disease.[1][2][3][4][5] Its utility in in vitro studies can be challenged by its physicochemical properties, as it is a lipophilic molecule with low aqueous solubility.[1][6][7][]
Q2: Why is my this compound precipitating in my cell culture medium?
This compound's poor water solubility is the primary reason for its precipitation in aqueous-based cell culture media.[1] When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into the culture medium, the drug may come out of solution, forming a precipitate. This is a common issue with hydrophobic compounds when the final solvent concentration is insufficient to maintain their solubility.[9]
Q3: What are the consequences of this compound precipitation in my experiments?
Precipitation of this compound can lead to several experimental issues:
-
Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable and non-reproducible experimental results.
-
Cellular Toxicity: The precipitate particles can be cytotoxic or induce cellular stress, confounding the experimental outcomes.
-
Assay Interference: Precipitates can interfere with various cell-based assays, particularly those involving optical measurements like microscopy or plate-based readers.
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to cell culture medium.
This is a common problem due to the abrupt change in solvent environment. Here are several troubleshooting steps you can take:
1. Optimize Stock Solution Preparation and Dilution:
-
Use High-Quality, Anhydrous DMSO: Water content in DMSO can reduce its solvating power for hydrophobic compounds.[10] Use fresh, high-quality, anhydrous DMSO to prepare your stock solutions.
-
Prepare a High-Concentration Stock: A higher stock concentration allows for a smaller volume to be added to the culture medium, minimizing the final DMSO concentration.[11]
-
Serial Dilution in DMSO: Before adding to the aqueous medium, perform serial dilutions of your concentrated stock in DMSO to get closer to the final desired concentration.
-
Slow, Stepwise Addition: Add the this compound stock solution to the pre-warmed (37°C) cell culture medium slowly and with gentle agitation.[12] You can also try adding the medium to the drug solution drop-wise while vortexing.[13]
2. Modify the Cell Culture Medium:
-
Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in your culture medium can aid in solubilizing this compound. Serum proteins, like albumin, can bind to hydrophobic compounds and increase their apparent solubility.[12][14]
-
Consider Formulation Enhancers: For more persistent precipitation issues, consider using solubility enhancers. These should be tested for cytotoxicity in your specific cell line.
-
Cyclodextrins: Molecules like 2-hydroxypropyl-β-cyclodextrin (HPβCD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) can encapsulate hydrophobic drugs, increasing their aqueous solubility.[15][16][17] A protocol using SBE-β-CD for a similar compound involved preparing a 10% DMSO and 90% (20% SBE-β-CD in Saline) solution.[18]
-
Co-solvents and Surfactants: A combination of co-solvents and surfactants, such as PEG300 and Tween-80, can also be used to create a more soluble formulation.[18][19]
-
3. Physical Methods to Aid Dissolution:
-
Sonication: After adding this compound to the medium, brief sonication in an ultrasonic bath can help to break down and dissolve small precipitate particles.[10][18]
-
Heating: Gently warming the medium to 37°C can increase the solubility of this compound.[7][12] However, avoid excessive heat as it can degrade both the compound and media components.
Issue: this compound precipitates over time during the experiment.
If precipitation occurs after a period of incubation, it could be due to changes in the media or instability of the solution.
1. Assess Media Stability:
-
Evaporation: Evaporation from culture plates can increase the concentration of all components, including this compound, potentially leading to precipitation. Ensure proper humidification in your incubator.
2. Reduce Final this compound Concentration:
-
If possible, lower the working concentration of this compound. It's possible that the concentration you are using is at the limit of its solubility in your specific cell culture setup.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 735.81 g/mol | [2][18] |
| Water Solubility | ~0.000509 mg/mL | [1] |
| logP | 6.34 - 8.1 | [1][2] |
| pKa (Strongest Basic) | ~8.4 | [1] |
| Solubility in DMSO | ≥ 86.67 mg/mL | [7][18] |
Table 2: Example Formulation Strategies to Enhance Solubility
| Formulation | Components | Resulting Solubility | Source(s) |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.25 mg/mL (Clear Solution) | [18] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.25 mg/mL (Suspended, needs sonication) | [18] |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.25 mg/mL (Clear Solution) | [18] |
Note: These formulations were developed for in vivo use but the principles can be adapted for in vitro experiments. Always test for cellular toxicity.
Experimental Protocols
Protocol 1: Standard Preparation of this compound Working Solution
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][10]
-
On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in anhydrous DMSO to get closer to your final working concentration. For example, to achieve a final concentration of 10 µM in a culture volume of 1 mL with a final DMSO concentration of 0.1%, you would need to add 1 µL of a 10 mM stock. To make this addition more accurate, you could first dilute the 10 mM stock 1:10 in DMSO to 1 mM, and then add 10 µL.
-
Warm the cell culture medium to 37°C.
-
Slowly add the diluted this compound-DMSO solution to the pre-warmed medium while gently swirling.
-
Visually inspect the medium for any signs of precipitation. If fine precipitates are observed, you can try a brief sonication (5-10 minutes).
-
Include a vehicle control in your experiment containing the same final concentration of DMSO.
Protocol 2: Quantifying this compound Precipitation (Conceptual)
To quantify the amount of precipitated this compound, you can use the following conceptual workflow:
-
Prepare the this compound working solution in your cell culture medium as you would for your experiment.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a relevant period.
-
Centrifuge the solution at high speed (e.g., >10,000 x g) to pellet the precipitated compound.
-
Carefully collect the supernatant, which contains the soluble this compound.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The difference between the initial nominal concentration and the measured concentration in the supernatant represents the amount of precipitated this compound.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting the Lp-PLA2 pathway.
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C40H38F5N3O3S | CID 9918381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]GSK2647544 in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. phytotechlab.com [phytotechlab.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 16. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. medchemexpress.com [medchemexpress.com]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. How does pH affect drug delivery? [synapse.patsnap.com]
- 21. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. ICI Journals Master List [journals.indexcopernicus.com]
Validation & Comparative
A Comparative Analysis of Rilapladib and Other Lp-PLA2 Inhibitors in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Rilapladib with other Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, primarily focusing on Darapladib, for which the most extensive clinical data is available. The information is compiled from preclinical studies and clinical trial results to aid in research and drug development decision-making.
Introduction to Lp-PLA2 Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that plays a crucial role in the inflammation associated with atherosclerosis.[1][2] It is primarily produced by inflammatory cells and circulates in the blood, mainly bound to low-density lipoprotein (LDL).[1] Within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids, generating pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[2] These molecules are thought to contribute to plaque instability and rupture, the primary cause of major adverse cardiovascular events (MACE).[3] The inhibition of Lp-PLA2 is therefore a therapeutic strategy aimed at reducing vascular inflammation and stabilizing atherosclerotic plaques.[4]
This compound: An Lp-PLA2 Inhibitor Under Investigation
This compound (formerly SB-659032) is a potent and selective inhibitor of the Lp-PLA2 enzyme.[5] It has been investigated for its potential therapeutic effects in conditions where inflammation plays a significant role, including atherosclerosis and Alzheimer's disease.[5][6]
Comparative Efficacy of Lp-PLA2 Inhibitors
Direct head-to-head clinical trials comparing the efficacy of different Lp-PLA2 inhibitors are not available. This comparison is therefore based on data from individual clinical trials. The primary comparator for this compound is Darapladib, another well-studied Lp-PLA2 inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials of this compound and Darapladib.
Table 1: Inhibition of Plasma Lp-PLA2 Activity
| Inhibitor | Study | Patient Population | Dose | Duration | % Inhibition of Lp-PLA2 Activity (placebo-corrected) | Reference |
| This compound | Phase 2a (NCT01428453) | Mild Alzheimer's Disease | 250 mg once daily | 24 weeks | ~80% | [7] |
| Darapladib | Phase 2 | Stable CHD or CHD risk equivalent | 160 mg once daily | 12 weeks | ~66% | [8] |
| Darapladib | IBIS-2 | Angiographically documented CHD | 160 mg once daily | 12 months | 59% | [6] |
| Darapladib | Carotid Endarterectomy Study | Patients undergoing elective carotid endarterectomy | 80 mg once daily | 14 days | 81% (plasma), 80% (plaque) | [8] |
Table 2: Clinical Efficacy Outcomes
| Inhibitor | Study | Patient Population | Primary Endpoint | Result | Reference |
| This compound | Phase 2a (NCT01428453) | Mild Alzheimer's Disease | Change from baseline in CSF Aβ1–42 and CogState Executive Function/Working Memory composite score | No significant difference in CSF Aβ1–42. Significant improvement in CogState score (effect size 0.45, p=0.026). | [9] |
| Darapladib | STABILITY (NCT00799903) | Stable Coronary Heart Disease | Composite of CV death, myocardial infarction, or stroke | Did not significantly reduce the risk of the primary endpoint (HR 0.94, 95% CI 0.85-1.03, p=0.20). | [10] |
| Darapladib | SOLID-TIMI 52 (NCT01000727) | Acute Coronary Syndrome | Composite of CHD death, myocardial infarction, or urgent coronary revascularization | Did not significantly reduce the risk of the primary endpoint (HR 1.00, 95% CI 0.91-1.09, p=0.93). | [11] |
Signaling Pathways and Experimental Workflows
Lp-PLA2 Signaling Pathway in Atherosclerosis
The following diagram illustrates the proposed mechanism of Lp-PLA2 in the progression of atherosclerosis.
Caption: Proposed pro-atherogenic mechanism of Lp-PLA2 and the point of intervention for its inhibitors.
Experimental Workflow: A Typical Phase III Cardiovascular Outcome Trial for an Lp-PLA2 Inhibitor
This diagram outlines the general workflow of a large-scale clinical trial designed to assess the efficacy of an Lp-PLA2 inhibitor in reducing cardiovascular events.
Caption: A generalized workflow for a Phase III cardiovascular outcome trial of an Lp-PLA2 inhibitor.
Detailed Experimental Protocols
This compound: Phase 2a Alzheimer's Disease Trial (NCT01428453)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, 24-week study.[12]
-
Participants: 124 subjects with mild Alzheimer's disease and neuroimaging evidence of cerebrovascular disease. Participants were on stable background therapy with an acetylcholinesterase inhibitor and/or memantine.[9]
-
Intervention: Participants were randomized to receive either 250 mg of this compound or a placebo once daily for 24 weeks.[12]
-
Primary Outcome Measures:
-
Key Assessments: Cognitive assessments, CSF and blood biomarker analysis, safety and tolerability assessments were performed at baseline and various time points throughout the study.[12]
Darapladib: STABILITY Trial (NCT00799903)
-
Study Design: A randomized, placebo-controlled, double-blind, international, multicenter, event-driven trial.[13]
-
Participants: 15,828 patients with chronic coronary heart disease receiving standard of care.[13]
-
Intervention: Patients were randomized to receive either 160 mg of enteric-coated Darapladib or a placebo once daily.[13]
-
Primary Endpoint: A composite of major adverse cardiovascular events (MACE), including cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.[10]
-
Follow-up: The median follow-up period was 3.7 years.[10]
Darapladib: SOLID-TIMI 52 Trial (NCT01000727)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, event-driven trial.[14]
-
Participants: 13,026 patients stabilized after an acute coronary syndrome.[11]
-
Intervention: Patients were randomized to receive either 160 mg of enteric-coated Darapladib or a placebo once daily, in addition to standard of care.[11]
-
Primary Endpoint: A composite of coronary heart disease death, myocardial infarction, or urgent coronary revascularization for myocardial ischemia.[11]
-
Follow-up: The median follow-up period was 2.5 years.[11]
Discussion and Conclusion
While both this compound and Darapladib have demonstrated potent inhibition of Lp-PLA2 activity, their clinical efficacy has varied across different therapeutic areas.
Darapladib, despite promising preclinical and early-phase clinical data in atherosclerosis, failed to demonstrate a significant reduction in major adverse cardiovascular events in two large-scale Phase III trials (STABILITY and SOLID-TIMI 52).[10][11] These outcomes have led to the discontinuation of its development for cardiovascular disease and have raised questions about the causal role of Lp-PLA2 in cardiovascular events.[15]
This compound, on the other hand, has been explored in the context of Alzheimer's disease. In a Phase 2a study, while it did not meet its primary biomarker endpoint of changing CSF Aβ1–42 levels, it did show a statistically significant improvement in a measure of executive function and working memory.[9] This suggests a potential, albeit not fully understood, role for Lp-PLA2 inhibition in neurodegenerative diseases with a vascular component.
It is important to note that the lack of success with Darapladib in cardiovascular trials does not necessarily preclude the potential of other Lp-PLA2 inhibitors, such as this compound, in different disease settings. The differing molecular structures and pharmacokinetic profiles of these inhibitors, as well as the distinct pathophysiological mechanisms of cardiovascular disease and Alzheimer's disease, may contribute to these divergent outcomes.
Further research is needed to fully elucidate the therapeutic potential of Lp-PLA2 inhibition. Future studies may benefit from focusing on specific patient populations with high levels of vascular inflammation and utilizing more targeted endpoints to assess the impact of these inhibitors. The data presented in this guide serves as a summary of the current clinical evidence to inform ongoing and future research in this area.
References
- 1. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Darapladib for preventing ischemic events in stable coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of darapladib on major coronary events after an acute coronary syndrome: the SOLID-TIMI 52 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Study design and rationale for the clinical outcomes of the STABILITY Trial (STabilization of Atherosclerotic plaque By Initiation of darapLadIb TherapY) comparing darapladib versus placebo in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study design and rationale for the Stabilization of pLaques usIng Darapladib-Thrombolysis in Myocardial Infarction (SOLID-TIMI 52) trial in patients after an acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Rilapladib's selectivity profile against other phospholipase A2 enzymes
For Immediate Release
This guide provides a comprehensive comparison of Rilapladib's selectivity for its primary target, lipoprotein-associated phospholipase A2 (Lp-PLA2), against other major phospholipase A2 (PLA2) enzymes. Designed for researchers, scientists, and drug development professionals, this document compiles available quantitative data, details relevant experimental methodologies, and illustrates key signaling pathways to offer a clear perspective on this compound's specificity.
Executive Summary
This compound is a potent and highly selective inhibitor of Lp-PLA2, an enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory conditions.[1][2] Understanding its selectivity is crucial for elucidating its mechanism of action and predicting potential off-target effects. This guide summarizes the inhibitory activity of this compound against Lp-PLA2 and other key PLA2 isoforms, including cytosolic PLA2 (cPLA2), calcium-independent PLA2 (iPLA2), and secreted PLA2 (sPLA2).
This compound's Potency Against Lp-PLA2
This compound demonstrates sub-nanomolar potency in inhibiting Lp-PLA2. Published data indicates a half-maximal inhibitory concentration (IC50) of approximately 230 pM . This high affinity underscores its designed therapeutic action.
Selectivity Profile of this compound
| Enzyme Family | Specific Isoform | This compound IC50 |
| Lipoprotein-Associated PLA2 | Lp-PLA2 (PLA2G7) | ~230 pM |
| Cytosolic PLA2 (cPLA2) | e.g., cPLA2α (PLA2G4A) | Data not available |
| Calcium-Independent PLA2 (iPLA2) | e.g., iPLA2β (PLA2G6) | Data not available |
| Secreted PLA2 (sPLA2) | e.g., sPLA2-IIA, -V, -X | Data not available |
Table 1: Inhibitory Activity of this compound Against Phospholipase A2 Enzymes. The table highlights the potent inhibition of Lp-PLA2 by this compound. Data for other PLA2 isoforms is currently not available in the public domain.
Signaling Pathways of Phospholipase A2 Enzymes
To contextualize the importance of this compound's selectivity, it is essential to understand the distinct signaling pathways mediated by different PLA2 enzymes.
Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Signaling Pathway
Lp-PLA2 is primarily associated with low-density lipoproteins (LDL) in circulation and hydrolyzes oxidized phospholipids to generate pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These products contribute to endothelial dysfunction, monocyte recruitment, and foam cell formation, key events in the development of atherosclerotic plaques.
Caption: Lp-PLA2 signaling in atherosclerosis.
Cytosolic Phospholipase A2 (cPLA2) Signaling Pathway
cPLA2α plays a critical role in initiating the inflammatory cascade by releasing arachidonic acid (AA) from membrane phospholipids. AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.
Caption: cPLA2-mediated inflammatory pathway.
Calcium-Independent Phospholipase A2 (iPLA2) Signaling Pathway
iPLA2 enzymes are generally involved in membrane homeostasis and phospholipid remodeling. They can also release fatty acids, including arachidonic acid, contributing to various cellular processes independent of calcium fluctuations.
Caption: iPLA2 in membrane homeostasis.
Secreted Phospholipase A2 (sPLA2) Signaling Pathway
The sPLA2 family comprises several isoforms that are secreted into the extracellular space. They can act on the outer leaflet of cell membranes to release arachidonic acid and lysophospholipids, thereby propagating inflammation and modulating cell behavior.
Caption: sPLA2-driven inflammation.
Experimental Protocols for Determining PLA2 Inhibition
The following section outlines a general experimental workflow for determining the selectivity profile of an inhibitor like this compound against various PLA2 enzymes.
General Workflow for Assessing PLA2 Inhibitor Selectivity
Caption: Workflow for PLA2 inhibitor selectivity profiling.
Detailed Methodologies
1. Reagents and Materials:
-
Recombinant human PLA2 enzymes (Lp-PLA2, cPLA2α, iPLA2β, and various sPLA2 isoforms).
-
This compound (or other test inhibitor).
-
Fluorescent or radiolabeled phospholipid substrate specific for each enzyme.
-
Assay buffer appropriate for each enzyme's optimal activity (e.g., Tris-HCl, HEPES).
-
Calcium chloride (for calcium-dependent PLA2s).
-
96-well microplates (black plates for fluorescence assays).
-
Plate reader capable of fluorescence intensity or radioactivity detection.
2. Assay Procedure (Example using a fluorescent substrate):
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
In a 96-well plate, add a fixed concentration of the PLA2 enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent phospholipid substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a plate reader. The cleavage of the substrate by the enzyme results in the release of a fluorophore.
-
The initial reaction rates are determined from the linear portion of the fluorescence versus time curve.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Compare the IC50 values obtained for Lp-PLA2 with those for the other PLA2 isoforms to determine the selectivity profile.
Conclusion
This compound is a highly potent inhibitor of Lp-PLA2. While it is characterized as a selective inhibitor, the public availability of quantitative data on its activity against other PLA2 family members is limited. The distinct roles of different PLA2 enzymes in cellular signaling underscore the importance of such selectivity for a targeted therapeutic effect with a minimized risk of off-target effects. Further studies detailing the comprehensive selectivity profile of this compound would be invaluable to the scientific community for a more complete understanding of its pharmacological properties.
References
Head-to-Head Comparison: Rilapladib and Statins in Preclinical Animal Models of Atherosclerosis
A Comparative Analysis of Two Distinct Therapeutic Strategies for Atherosclerosis
Disclaimer: This guide provides a comparative overview of Rilapladib and statins based on available preclinical data from animal models. It is important to note that a direct head-to-head study comparing this compound and a statin within the same animal model and experimental design has not been identified in the published scientific literature. Therefore, the quantitative data presented herein are derived from separate studies and are not directly comparable. This guide aims to inform researchers, scientists, and drug development professionals by juxtaposing the individual effects and mechanisms of these two drug classes to highlight their distinct and potentially complementary roles in the management of atherosclerosis.
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in the arteries, is a leading cause of cardiovascular disease.[1] Pharmacological intervention is a cornerstone of atherosclerosis management, with statins being the current standard of care. However, the residual inflammatory risk in some patients on statin therapy has spurred the development of novel therapeutic agents targeting different pathways. This compound, an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), represents one such novel approach. This guide provides a detailed comparison of the preclinical data on this compound and statins in animal models, focusing on their mechanisms of action, experimental protocols, and effects on atherosclerotic plaque development and composition.
Mechanism of Action: A Tale of Two Pathways
This compound and statins combat atherosclerosis through fundamentally different mechanisms. Statins primarily target cholesterol synthesis, while this compound targets a key inflammatory pathway within the atherosclerotic plaque.
This compound: Targeting Plaque Inflammation via Lp-PLA2 Inhibition
This compound is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[2] Lp-PLA2 is an enzyme predominantly associated with low-density lipoprotein (LDL) in the circulation.[2] Within the arterial wall, oxidized LDL is a key driver of atherosclerosis. Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators, primarily lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[3] These mediators promote inflammation, monocyte recruitment, and the formation of foam cells, which are critical steps in the development and destabilization of atherosclerotic plaques.[4] By inhibiting Lp-PLA2, this compound is expected to reduce the production of these pro-inflammatory molecules, thereby mitigating vascular inflammation and slowing the progression of atherosclerosis.[2][3]
Statins: The Gold Standard in Cholesterol Reduction
Statins are inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5] By inhibiting this enzyme in the liver, statins decrease endogenous cholesterol production.[5] This reduction in intracellular cholesterol upregulates the expression of LDL receptors on the surface of liver cells, leading to increased clearance of LDL cholesterol from the circulation.[6] Beyond their lipid-lowering effects, statins are also known to have pleiotropic effects, including anti-inflammatory, antioxidant, and plaque-stabilizing properties, which contribute to their overall cardiovascular benefits.[7]
Experimental Data from Animal Models
The following tables summarize the quantitative data from separate animal studies investigating the effects of this compound's analogue, Darapladib, and various statins on atherosclerosis.
This compound (Darapladib) in Animal Models of Atherosclerosis
Note: The following data are from studies on Darapladib, a close analogue of this compound, and are not from direct head-to-head comparisons with statins.
| Animal Model | Drug & Dosage | Duration | Key Findings | Reference |
| ApoE-deficient mice | Darapladib (50 mg/kg/day) | 6 weeks | - 35% reduction in atherosclerotic plaque area in the aorta. - No significant change in serum total cholesterol, LDL-C, or HDL-C levels. - Significant reduction in serum hs-CRP and IL-6 levels. | [8][9] |
| LDLR-deficient mice | Darapladib | Not specified | - Attenuated inflammatory burden. | [10] |
| Diabetic, hypercholesterolemic pigs | Darapladib (10 mg/kg/day) | 24 weeks | - Reduced development of complex coronary atherosclerotic plaques. - Markedly reduced necrotic core area. | [3] |
| Sprague-Dawley rats (high-cholesterol diet) | Darapladib (25 and 50 mg/kg/day) | 2 weeks | - Dose-dependent reduction in serum total cholesterol, LDL-C, and hs-CRP. - Dose-dependent reduction in Rho kinase activity and cardiomyocyte apoptosis. | [11] |
Statins in Animal Models of Atherosclerosis
Note: The following data are from various studies on different statins and are not from direct head-to-head comparisons with this compound.
| Animal Model | Drug & Dosage | Duration | Key Findings | Reference |
| ApoE-/- mice | Atorvastatin (100 mg/kg/day) | 2 months | - Significant decrease in total cholesterol, VLDL, and LDL levels. - Significant increase in HDL levels. - Significant reduction in VCAM-1 and ICAM-1 expression in the vessel wall. | |
| ApoE-/- mice | Simvastatin (50 mg/kg/day) | 24 weeks | - 49% reduction in intraplaque hemorrhage and 56% reduction in calcification, despite an increase in serum cholesterol and lesion size. | |
| ApoE-/- mice | Simvastatin | 3 weeks | - Approximately 64% reduction in atherosclerotic lesion area. | |
| New Zealand Rabbits (high-cholesterol diet) | Rosuvastatin (1.5 mg/kg/day) | 13 weeks | - Reduced serum TG and LDL-C levels. - Less lipid deposition and macrophage infiltration in plaques. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing preclinical data. Below are representative experimental protocols for inducing and evaluating the effects of these drugs on atherosclerosis in animal models.
A Representative Experimental Workflow
The general workflow for these types of studies involves inducing atherosclerosis in a suitable animal model, followed by a treatment period with the investigational drug, and concluding with a detailed analysis of the atherosclerotic plaques and relevant biomarkers.
This compound (Darapladib) Study Protocol Example
-
Animal Model: Male ApoE-deficient mice.[8]
-
Atherosclerosis Induction: Mice are fed an atherogenic high-fat diet for a specified period (e.g., 17 weeks) to induce the development of atherosclerotic plaques.[8]
-
Drug Administration: Following the induction period, mice are randomly assigned to a treatment group receiving Darapladib (e.g., 50 mg/kg/day) or a vehicle control, administered daily via oral gavage for a duration of 6 weeks.[8]
-
Endpoint Analysis:
-
Atherosclerotic Lesion Assessment: The aorta is excised, stained with Oil Red O, and the total plaque area is quantified. The aortic sinus is sectioned and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess plaque morphology, macrophage content, and collagen content.
-
Biomarker Analysis: Blood samples are collected to measure serum levels of lipids (total cholesterol, LDL-C, HDL-C, triglycerides) and inflammatory markers (e.g., hs-CRP, IL-6) using ELISA.[8][9]
-
Gene Expression Analysis: Aortic tissue is analyzed by quantitative real-time PCR to measure the expression of inflammatory genes such as MCP-1, VCAM-1, and TNF-α.
-
Statin Study Protocol Example
-
Animal Model: Male ApoE-deficient mice.
-
Atherosclerosis Induction: Mice are fed a Western-type high-fat diet to induce advanced atherosclerotic lesions.
-
Drug Administration: At an advanced age (e.g., 30 weeks), mice are administered a statin, such as simvastatin (e.g., 50 mg/kg/day), mixed in their chow for a period of up to 24 weeks. A control group receives the same diet without the statin.
-
Endpoint Analysis:
-
Plaque Stability Assessment: The innominate/brachiocephalic artery is sectioned and stained (e.g., Movat's pentachrome, von Kossa) to assess features of plaque instability, including intraplaque hemorrhage, calcification, and fibrous cap thickness.
-
Lipid Profile Analysis: Serum cholesterol and triglyceride levels are measured at multiple time points throughout the study.
-
Inflammatory Cell Infiltration: Immunohistochemistry is used to quantify the presence of macrophages and other inflammatory cells within the plaques.
-
Comparative Discussion
While direct comparative data is lacking, a qualitative comparison based on their distinct mechanisms and the available preclinical data can be made.
-
Impact on Lipids: Statins have a direct and potent lipid-lowering effect, primarily reducing LDL cholesterol. In contrast, this compound (and Darapladib) generally shows minimal to no effect on systemic lipid levels in most animal models, suggesting its anti-atherosclerotic effects are largely independent of cholesterol reduction.[5]
-
Mechanism of Anti-Atherosclerotic Action: The primary anti-atherosclerotic effect of statins is attributed to their lipid-lowering properties, which reduce the substrate for plaque formation.[7] However, their pleiotropic anti-inflammatory effects also contribute significantly to plaque stabilization.[7] this compound's action is more targeted towards the inflammatory processes within the plaque itself by inhibiting the production of pro-inflammatory mediators.[2]
-
Effects on Plaque Composition: Studies on statins have shown that they can promote a more stable plaque phenotype, characterized by reduced intraplaque hemorrhage and calcification, and potentially a thicker fibrous cap. Similarly, studies with Lp-PLA2 inhibitors have demonstrated a reduction in the necrotic core area and macrophage content, which are also features of a more stable plaque.[3]
Conclusion
This compound and statins represent two distinct, yet potentially complementary, approaches to the treatment of atherosclerosis. Statins are highly effective at lowering LDL cholesterol and have well-established benefits in reducing cardiovascular events. This compound, by targeting the inflammatory cascade within the plaque via Lp-PLA2 inhibition, offers a novel mechanism that is largely independent of systemic lipid levels.
The available preclinical data, though not from direct head-to-head comparisons, suggest that both drug classes can favorably modulate atherosclerotic plaque development and composition. Future research, ideally including direct comparative studies in relevant animal models, is warranted to fully elucidate the relative and potential synergistic effects of combining these two therapeutic strategies. Such studies would be invaluable in guiding the clinical development of new treatment paradigms for patients with atherosclerotic cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Darapladib: an emerging therapy for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Atherosclerosis, cholesterol, nutrition, and statins – a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Atorvastatin has hypolipidemic and anti-inflammatory effects in apoE/LDL receptor-double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simvastatin promotes atherosclerotic plaque stability in apoE-deficient mice independently of lipid lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simvastatin suppresses vascular inflammation and atherosclerosis in ApoE−/− mice by downregulating the HMGB1-RAGE axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of rosuvastatin on atherosclerotic plaque stability: An intravascular ultrasound elastography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting Conflicting Clinical Trial Data for Rilapladib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The clinical development of Lp-PLA2 inhibitors has presented a complex and often contradictory narrative. Rilapladib, a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), has been investigated in Alzheimer's disease, while the related compound darapladib has been extensively studied in cardiovascular disease. This guide provides a comprehensive comparison of the key clinical trial data for these compounds, aiming to objectively dissect the conflicting outcomes and provide insights for future research and development in this area.
This compound's Mechanism of Action: Targeting Neuroinflammation
This compound is a selective inhibitor of Lp-PLA2, an enzyme implicated in the generation of pro-inflammatory mediators such as lysophosphatidylcholine and oxidized fatty acids.[1] In the context of neurodegenerative diseases, the inhibition of Lp-PLA2 is hypothesized to reduce neuroinflammation, a key pathological feature of Alzheimer's disease.
Comparative Analysis of Key Clinical Trials
The clinical trial landscape for Lp-PLA2 inhibitors is marked by divergent outcomes in different therapeutic areas. While this compound showed a potential cognitive benefit in a Phase 2a study in Alzheimer's disease, the large-scale Phase 3 trials of darapladib in cardiovascular disease failed to meet their primary endpoints.
Table 1: Overview of Key Clinical Trials
| Trial Identifier | Drug | Indication | Phase | Primary Endpoint(s) | Key Outcome |
| NCT01428453 | This compound | Alzheimer's Disease | 2a | Change in CSF Aβ1–42 and CogState Executive Function/Working Memory (EF/WM) composite score | No significant change in CSF Aβ1–42, but a significant improvement in the CogState EF/WM composite score.[2][3] |
| SOLID-TIMI 52 | Darapladib | Acute Coronary Syndrome | 3 | Composite of coronary heart disease (CHD) death, myocardial infarction (MI), or urgent coronary revascularization for myocardial ischemia | No significant reduction in the primary endpoint.[4][5][6] |
| STABILITY | Darapladib | Stable Coronary Heart Disease | 3 | Composite of cardiovascular death, MI, or stroke | No significant reduction in the primary endpoint.[1][7] |
Table 2: Patient Demographics and Baseline Characteristics
| Characteristic | This compound in AD (NCT01428453) | Darapladib in ACS (SOLID-TIMI 52) | Darapladib in Stable CHD (STABILITY) |
| Number of Patients | 124 | 13,026 | 15,828 |
| Mean Age (years) | ~70 | ~64 | ~65 |
| Sex (% Female) | ~50% | ~26% | ~19% |
| Key Inclusion Criteria | Mild AD with evidence of cerebrovascular disease, MMSE 20-26. | Hospitalization for acute coronary syndrome within 30 days.[4][5][6] | Stable coronary heart disease.[1][7] |
| Background Therapy | Acetylcholinesterase inhibitor and/or memantine.[2][3] | Guideline-recommended therapy for ACS.[4][5][6] | Standard of care for stable CHD.[1][7] |
Table 3: Efficacy Outcomes
| Endpoint | This compound in AD (NCT01428453) | Darapladib in ACS (SOLID-TIMI 52) | Darapladib in Stable CHD (STABILITY) |
| Primary Endpoint Result | CogState EF/WM: Significant improvement (p=0.026)[2][3] CSF Aβ1–42: No significant change (p=0.133)[2][3] | MACE: No significant difference (HR 1.00, 95% CI 0.91-1.09, p=0.93)[4][5][6] | MACE: No significant difference (HR 0.94, 95% CI 0.85-1.03, p=0.20)[1][7] |
| Secondary Endpoint(s) of Note | Preliminary evidence of effects on tau/P-tau and neurofilament light chain.[2][3] | No significant difference in composite of CV death, MI, or stroke.[4][5][6] | Nominally significant reduction in major coronary events (HR 0.90, 95% CI 0.82-1.00, p=0.045).[7] |
Table 4: Safety and Tolerability
| Outcome | This compound in AD (NCT01428453) | Darapladib in ACS (SOLID-TIMI 52) | Darapladib in Stable CHD (STABILITY) |
| Adverse Events (AEs) | Generally well-tolerated, similar AE rates between this compound (64%) and placebo (63%).[2] | More likely to report odor-related concerns and diarrhea.[4][5] | Higher rate of drug discontinuation due to AEs vs. placebo. |
| Serious Adverse Events (SAEs) | Similar rates between treatment groups. | No significant difference in SAEs. | No significant difference in SAEs. |
Experimental Protocols and Methodologies
This compound in Alzheimer's Disease (NCT01428453)
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.[2]
-
Patient Population: 124 subjects with mild Alzheimer's disease and neuroimaging evidence of cerebrovascular disease.[2] Key inclusion criteria included a Mini-Mental Status Examination (MMSE) score of 20-26.
-
Intervention: this compound (250 mg) or placebo administered orally once daily, in addition to stable background therapy with an acetylcholinesterase inhibitor and/or memantine.[2]
-
Cognitive Assessment: The primary cognitive endpoint was the CogState Executive Function/Working Memory (EF/WM) composite score. The Cogstate battery is a computerized assessment that includes tests of psychomotor function, attention, working memory, and visual learning. The composite score is derived from the average of standardized scores from the One Card Learning and One Back tasks.
-
Biomarker Analysis: Cerebrospinal fluid (CSF) was collected at baseline and 24 weeks to measure levels of Aβ1–42, total tau, and phosphorylated tau (P-tau).
Darapladib in Cardiovascular Disease (SOLID-TIMI 52 & STABILITY)
-
Study Design: Both were large-scale, multinational, randomized, double-blind, placebo-controlled trials.[4][5][6][7]
-
Patient Population: SOLID-TIMI 52 enrolled 13,026 patients within 30 days of an acute coronary syndrome event.[4][5][6] The STABILITY trial enrolled 15,828 patients with stable coronary heart disease.[1][7]
-
Intervention: Darapladib (160 mg) or placebo administered orally once daily, on a background of guideline-recommended cardiovascular therapies.[4][5][6][7]
-
Primary Endpoint: The primary endpoint in both trials was a composite of major adverse cardiovascular events (MACE).
-
Clinical Event Adjudication: All potential primary endpoint events were reviewed and adjudicated by an independent clinical events committee (CEC) to ensure standardized and unbiased assessment. This process involves a blinded review of source documentation by a panel of expert clinicians to determine if an event meets the pre-specified trial definitions.
Interpretation of Conflicting Data and Future Directions
The conflicting outcomes between the this compound Alzheimer's trial and the darapladib cardiovascular trials highlight the complexity of targeting the Lp-PLA2 pathway and underscore the importance of disease context in drug development.
Several factors may contribute to these divergent results:
-
Different Disease Pathophysiology: The role of Lp-PLA2-mediated inflammation may be more central and amenable to therapeutic intervention in the neuroinflammatory cascade of Alzheimer's disease compared to the multifactorial pathology of advanced atherosclerosis.
-
Patient Population and Disease Stage: The this compound trial enrolled patients with mild Alzheimer's disease, suggesting that intervention at an earlier stage of neurodegeneration may be more effective. In contrast, the darapladib trials enrolled patients with established and often advanced cardiovascular disease, where the inflammatory component may be less responsive to a single targeted therapy.
-
Different Molecules: While both are Lp-PLA2 inhibitors, subtle differences in the pharmacological properties of this compound and darapladib could contribute to their varying clinical effects.
-
Endpoint Sensitivity: Cognitive endpoints, such as the CogState battery, may be more sensitive to subtle changes in disease progression compared to the relatively infrequent and "hard" clinical endpoints of MACE in cardiovascular trials.
The promising, albeit preliminary, cognitive findings for this compound warrant further investigation in larger, longer-duration Phase 3 trials in early-stage Alzheimer's disease. Future research should focus on refining patient selection through biomarkers of neuroinflammation and cerebrovascular pathology to identify individuals most likely to benefit from Lp-PLA2 inhibition. The null findings in the cardiovascular space suggest that targeting Lp-PLA2 alone may be insufficient to significantly alter the course of advanced atherosclerotic disease, and that combination therapies or targeting different inflammatory pathways may be necessary.
References
- 1. ahajournals.org [ahajournals.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of darapladib on major coronary events after an acute coronary syndrome: the SOLID-TIMI 52 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Clinical utility of the cogstate brief battery in identifying cognitive impairment in mild cognitive impairment and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Rilapladib Studies: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rilapladib, an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), with established therapies for atherosclerosis, primarily statins and PCSK9 inhibitors. The information is based on an independent validation of published clinical trial data.
Executive Summary
This compound and its analogue darapladib represent a novel therapeutic approach to atherosclerosis by targeting vascular inflammation through the inhibition of Lp-PLA2. While pre-clinical and early-phase clinical studies showed promise in modifying plaque composition, large-scale cardiovascular outcome trials with darapladib did not demonstrate a significant reduction in the primary composite endpoint of cardiovascular death, myocardial infarction, and stroke compared to placebo in patients already receiving high-intensity statin therapy.[1][2] In contrast, statins and PCSK9 inhibitors have robust clinical evidence demonstrating significant reductions in major adverse cardiovascular events. This guide presents a detailed comparison of the available data for these different drug classes.
Data Presentation
Table 1: Comparison of Efficacy in Atherosclerosis Clinical Trials
| Drug Class | Drug(s) | Key Clinical Trial(s) | Primary Efficacy Endpoint | Key Findings |
| Lp-PLA2 Inhibitor | This compound / Darapladib | STABILITY, SOLID-TIMI 52 (Darapladib) | Composite of cardiovascular death, myocardial infarction, or stroke. | No significant reduction in the primary endpoint compared to placebo in patients with stable coronary heart disease or recent acute coronary syndrome, respectively.[1][3] A modest, nominally significant reduction in major coronary events was observed in the STABILITY trial.[2] |
| Statins | Atorvastatin | Multiple, e.g., TNT, SPARCL | Reduction in major cardiovascular events. | Significant reduction in the risk of major cardiovascular events in both primary and secondary prevention settings.[4] High-dose atorvastatin can halt and, in some cases, reverse atherosclerotic progression.[4] |
| PCSK9 Inhibitors | Evolocumab | FOURIER | Composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization. | Significantly reduced the risk of the primary endpoint by 15% and the key secondary endpoint (cardiovascular death, MI, or stroke) by 20% on top of statin therapy.[5][6] |
Table 2: Effects on Plaque Composition and Biomarkers
| Drug Class | Drug(s) | Effect on Plaque Composition | Effect on Lp-PLA2 Activity | Effect on LDL-C Levels |
| Lp-PLA2 Inhibitor | This compound / Darapladib | Darapladib halted the increase in necrotic core volume in a 12-month imaging study.[7][8] Short-term this compound showed a nominal reduction in plaque inflammation.[9] | This compound reduced plasma Lp-PLA2 activity by approximately 80-90%.[10][11] Darapladib reduced plasma Lp-PLA2 activity by about 59-65%.[1][7] | No significant effect on LDL-C levels.[8] |
| Statins | Atorvastatin | Reduces atheroma volume and promotes plaque stabilization.[12] | May increase plasma Lp(a) levels, though the clinical significance is debated.[13] | Significant reduction in LDL-C levels.[14] |
| PCSK9 Inhibitors | Evolocumab | Increases fibrous cap thickness and reduces lipid content in plaques.[15] | Reduces Lp(a) levels.[16] | Substantial reduction in LDL-C levels (around 60%) on top of statin therapy.[5][6] |
Experimental Protocols
This compound: Plaque Inflammation Imaging Study (Based on NCT00695305)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients with established atherosclerosis and evidence of plaque inflammation.
-
Intervention: this compound or placebo administered once daily for 12 weeks.
-
Primary Outcome Measures: To assess the safety, tolerability, and effects of this compound on plasma Lp-PLA2 activity and plaque inflammation.
-
Imaging Methodology: Likely involved imaging techniques such as MRI or PET scans to assess plaque inflammation, for example, by measuring the tissue-to-background ratio (TBR) in carotid arteries or the ascending aorta.[9][17]
Darapladib: STABILITY Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 15,828 patients with chronic coronary heart disease.
-
Intervention: Darapladib (160 mg daily) or placebo, in addition to standard of care including statins.
-
Primary Endpoint: A composite of cardiovascular death, myocardial infarction, or stroke.
Atorvastatin: Atherosclerosis Composition Study (Based on NCT00576576)
-
Study Design: A study to evaluate the effects of atorvastatin on coronary atherosclerosis plaque morphology.
-
Participants: Patients undergoing serial cardiac catheterizations.
-
Intervention: Atorvastatin therapy for 6 months.
-
Primary Outcome Measures: Changes in plaque composition, such as necrotic core volume and fibrous plaque volume, assessed by intravascular ultrasound (IVUS) with virtual histology.[12]
Evolocumab: FOURIER Trial
-
Study Design: A randomized, double-blind, placebo-controlled, multinational clinical trial.
-
Participants: 27,564 patients with atherosclerotic cardiovascular disease and LDL cholesterol levels of 70 mg/dL or higher who were receiving statin therapy.
-
Intervention: Subcutaneous injections of evolocumab (140 mg every 2 weeks or 420 mg monthly) or matching placebo.
-
Primary Efficacy Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.
Visualizations
Caption: this compound's mechanism of action in the inflammatory pathway of atherosclerosis.
Caption: A generalized workflow for a randomized controlled trial of this compound.
Caption: Logical relationship and comparison of this compound with Statins and PCSK9 inhibitors.
References
- 1. Stabilization of Atherosclerotic Plaque by Initiation of Darapladib Therapy - American College of Cardiology [acc.org]
- 2. STABILITY: Stabilization of Atherosclerotic Plaque by Initiation of Darapladib Therapy - American College of Cardiology [acc.org]
- 3. Effect of darapladib on major coro ... | Article | H1 Connect [archive.connect.h1.co]
- 4. researchgate.net [researchgate.net]
- 5. Evolocumab and Clinical Outcomes in Patients with Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gpnotebook.com [gpnotebook.com]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Atherogenic Lipoproteins for the Statin Residual Cardiovascular Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of High-Dose Atorvastatin in Moderate-to-High Cardiovascular Risk Postmenopausal Korean Women with Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intensive lipid lowering agents and coronary atherosclerosis: Insights from intravascular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipoprotein(a), PCSK9 Inhibition, and Cardiovascular Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. cursoactualidadesendislipidemias.com [cursoactualidadesendislipidemias.com]
Rilapladib in the Landscape of Next-Generation Lp-PLA2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a promising therapeutic strategy for a variety of inflammatory diseases, including atherosclerosis and Alzheimer's disease. Rilapladib, a potent Lp-PLA2 inhibitor, has been the subject of significant clinical investigation. This guide provides an objective comparison of this compound's performance against next-generation Lp-PLA2 inhibitors, supported by experimental data, to aid researchers and drug development professionals in this evolving field.
Executive Summary
This compound demonstrates high potency in inhibiting Lp-PLA2. However, the landscape of Lp-PLA2 inhibitors is advancing, with next-generation compounds like darapladib and GSK2647544 showing comparable or potentially advantageous profiles in terms of potency and central nervous system (CNS) penetration. This guide will delve into the comparative efficacy, selectivity, and pharmacokinetic profiles of these key inhibitors, providing a framework for evaluating their therapeutic potential.
Introduction to Lp-PLA2 Inhibition
Lp-PLA2 is an enzyme that circulates primarily bound to low-density lipoprotein (LDL) cholesterol.[1][2] Within the arterial wall, it hydrolyzes oxidized phospholipids on LDL particles, producing pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[2] These molecules contribute to the inflammatory cascade that drives the development and progression of atherosclerotic plaques.[1][2] Inhibition of Lp-PLA2 is therefore hypothesized to reduce this inflammation and potentially stabilize atherosclerotic plaques.
Signaling Pathway of Lp-PLA2 in Atherosclerosis
The following diagram illustrates the central role of Lp-PLA2 in the inflammatory pathway of atherosclerosis.
Caption: Lp-PLA2 signaling cascade in atherosclerosis.
Comparative Performance of Lp-PLA2 Inhibitors
This section provides a quantitative comparison of this compound with key next-generation Lp-PLA2 inhibitors, darapladib and GSK2647544.
Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and its competitors against recombinant human Lp-PLA2.
| Inhibitor | IC50 (nM) | Reference |
| This compound | 0.23 | [3] |
| Darapladib | 0.25 - 0.27 | [3][4] |
| GSK2647544 | 0.008 (IC50brain,fu) | [5] |
Lower IC50 values indicate higher potency.
Selectivity
Selective inhibition of Lp-PLA2 over other enzymes is crucial to minimize off-target effects. While specific head-to-head selectivity panel data is limited in publicly available literature, studies utilizing competitive activity-based protein profiling (ABPP) have shown that both darapladib and other novel carbamate inhibitors can achieve high selectivity for Lp-PLA2 over other serine hydrolases.[6]
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for its efficacy and safety.
| Parameter | This compound | Darapladib | GSK2647544 |
| Administration | Oral | Oral | Oral |
| Cmax (ng/mL) | Not explicitly found in searches | 34.4 (multiple dose) | 354 |
| Tmax (hours) | Not explicitly found in searches | Not explicitly found in searches | 1.4 |
| AUC (ng·h/mL) | Not explicitly found in searches | 519 (multiple dose) | Not explicitly found in searches |
| Terminal Half-life (hours) | Not explicitly found in searches | Not explicitly found in searches | 8 - 16 |
| Plasma Protein Binding | Not explicitly found in searches | Highly protein bound | Highly protein bound |
| CNS Penetration | Not believed to be brain penetrant[7] | Not explicitly found in searches | Brain penetrant (mean whole brain VT of 0.56)[5][7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Lp-PLA2 Enzyme Inhibition Assay
This assay is fundamental for determining the potency (IC50) of an inhibitor.
Objective: To measure the concentration of an inhibitor required to inhibit 50% of the Lp-PLA2 enzyme activity.
Principle: The assay typically utilizes a synthetic substrate that, when hydrolyzed by Lp-PLA2, produces a chromogenic or fluorogenic product that can be quantified spectrophotometrically or fluorometrically.
Materials:
-
Recombinant human Lp-PLA2 enzyme
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.2)
-
Substrate: 1-decanoyl-2-(4-nitrophenylglutaryl)phosphatidylcholine (DNPG) or 2-thio-PAF[8][9][10]
-
Test inhibitors (e.g., this compound, darapladib) at various concentrations
-
96-well microtiter plates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add a fixed amount of recombinant human Lp-PLA2 to each well of a 96-well plate.
-
Add the serially diluted inhibitors to the wells containing the enzyme and incubate for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate (e.g., DNPG or 2-thio-PAF) to each well.
-
Measure the rate of product formation by monitoring the change in absorbance or fluorescence over time using a plate reader.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro Lp-PLA2 inhibition assay.
Selectivity Assessment using Competitive Activity-Based Protein Profiling (ABPP)
Objective: To determine the selectivity of an Lp-PLA2 inhibitor against a broader panel of other enzymes, particularly other serine hydrolases.
Principle: ABPP uses activity-based probes that covalently bind to the active site of enzymes. In a competitive experiment, a proteome is pre-incubated with the test inhibitor. The degree to which the inhibitor prevents the binding of the activity-based probe to other enzymes indicates its selectivity.
Materials:
-
Cell or tissue lysates (proteome)
-
Test Lp-PLA2 inhibitor
-
Broad-spectrum activity-based probe for the target enzyme class (e.g., fluorophosphonate (FP)-rhodamine for serine hydrolases)[11]
-
SDS-PAGE gels
-
In-gel fluorescence scanner
Procedure:
-
Incubate the proteome with varying concentrations of the test inhibitor for a defined period.
-
Add the activity-based probe to the inhibitor-treated proteome and incubate to allow for covalent labeling of active enzymes.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled enzymes using an in-gel fluorescence scanner.
-
A decrease in the fluorescent signal for a particular enzyme in the presence of the inhibitor indicates that the inhibitor binds to and inhibits that enzyme. The selectivity is determined by comparing the inhibition of the target enzyme (Lp-PLA2) to the inhibition of other off-target enzymes at various inhibitor concentrations.
Preclinical Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of an Lp-PLA2 inhibitor in an animal model.
Principle: The inhibitor is administered to animals, and blood samples are collected at various time points. The concentration of the drug in the plasma is then quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Test inhibitor
-
Animal model (e.g., mice, rats)
-
Dosing vehicle
-
Blood collection supplies
-
LC-MS/MS system
Procedure:
-
Administer a single dose of the test inhibitor to a cohort of animals via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma samples.
-
Quantify the drug concentration in the extracts using a validated LC-MS/MS method.
-
Plot the plasma concentration of the drug versus time.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the concentration-time curve using non-compartmental analysis.
Conclusion
This compound stands as a potent inhibitor of Lp-PLA2. The emergence of next-generation inhibitors such as darapladib and GSK2647544 highlights the continued efforts to optimize the therapeutic potential of this drug class. While this compound and darapladib exhibit comparable high potency, GSK2647544 presents a potentially significant advantage with its ability to penetrate the central nervous system, opening avenues for treating neuroinflammatory conditions. The choice of an optimal Lp-PLA2 inhibitor for a specific therapeutic application will depend on a careful consideration of its potency, selectivity, and pharmacokinetic profile, particularly its ability to reach the target tissue. The experimental protocols provided in this guide offer a foundation for the continued evaluation and comparison of these and future Lp-PLA2 inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials | PLOS One [journals.plos.org]
- 4. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]GSK2647544 in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibitors and tailored activity probes for lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the safety, pharmacokinetics, pharmacodynamics, and drug-drug interaction potential of a selective Lp-PLA2 inhibitor (GSK2647544) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 11. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
